molecular formula C5H9BrO B8740463 4-Bromo-3-methylbutanal CAS No. 63483-10-3

4-Bromo-3-methylbutanal

Cat. No.: B8740463
CAS No.: 63483-10-3
M. Wt: 165.03 g/mol
InChI Key: AACMUNPHQGDUNH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbutanal is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

63483-10-3

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

4-bromo-3-methylbutanal

InChI

InChI=1S/C5H9BrO/c1-5(4-6)2-3-7/h3,5H,2,4H2,1H3

InChI Key

AACMUNPHQGDUNH-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Bromo-3-methylbutanal (CAS No. 63483-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-3-methylbutanal is a chemical intermediate for which detailed experimental protocols and biological data are not extensively available in peer-reviewed literature. This guide compiles the available data and provides generalized experimental approaches based on the synthesis and purification of structurally related compounds.

Chemical Identity and Properties

This compound is a functionalized aldehyde with the CAS number 63483-10-3.[1][2] Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of a butanal backbone. This combination of a reactive aldehyde and a terminal alkyl bromide makes it a potentially useful building block in organic synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 63483-10-3[1][2]
Molecular Formula C₅H₉BrO[1]
Molecular Weight 165.03 g/mol [1]
Exact Mass 163.98368 Da[1]
XLogP3-AA 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 7[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, general methods for the synthesis of related γ-bromo aldehydes can be adapted. The synthesis would likely involve the bromination of a suitable precursor, such as 3-methylbutanal (B7770604) or a protected derivative.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the radical bromination of 3-methylbutanal at the γ-position. However, direct bromination of aldehydes can be challenging due to side reactions. A more controlled approach might involve the protection of the aldehyde group, followed by bromination and deprotection.

G 3-Methylbutanal 3-Methylbutanal Protected 3-Methylbutanal Protected 3-Methylbutanal 3-Methylbutanal->Protected 3-Methylbutanal Protection Protected this compound Protected this compound Protected 3-Methylbutanal->Protected this compound Bromination (e.g., NBS) This compound This compound Protected this compound->this compound Deprotection

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of a γ-bromo aldehyde, which could be adapted for this compound. This is a hypothetical procedure and would require optimization.

Materials:

  • Protected 3-methylbutanal (e.g., as a dimethyl acetal)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Aqueous acid (for deprotection)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the protected 3-methylbutanal in CCl₄.

  • Add N-Bromosuccinimide and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct and wash the filter cake with a small amount of CCl₄.

  • Wash the filtrate with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected this compound.

  • Deprotection: Dissolve the crude product in a suitable solvent and add aqueous acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or GC-MS).

  • Neutralize the acid with a base and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

Purification of the crude this compound would likely be achieved by flash column chromatography on silica (B1680970) gel, using a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate.

G cluster_0 Crude Product cluster_1 Purification cluster_2 Pure Product Crude this compound Crude this compound Flash Chromatography Flash Chromatography Crude this compound->Flash Chromatography Pure this compound Pure this compound Flash Chromatography->Pure this compound

Caption: General purification workflow for this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the surveyed literature. For structurally related compounds, such as 4-bromo-2-methylbutanal, mass spectrometry data is available and shows characteristic fragmentation patterns for brominated organic molecules.[3]

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. Research on other brominated organic compounds has shown a wide range of biological activities, including antioxidant and anticancer properties, but this cannot be directly extrapolated to the target molecule.

Applications in Research and Development

Given its structure, this compound is likely utilized as an intermediate in organic synthesis. The aldehyde functionality can undergo various transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations. The alkyl bromide moiety can be used in nucleophilic substitution reactions to introduce a variety of functional groups or to form carbon-carbon bonds via organometallic reagents.

G cluster_0 Potential Reactions This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Aldol Condensation Aldol Condensation This compound->Aldol Condensation Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution

Caption: Potential synthetic applications of this compound.

Safety and Handling

References

4-Bromo-3-methylbutanal molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical identification and properties of 4-Bromo-3-methylbutanal.

Chemical Identity and Formula

This compound is an organic compound classified as a substituted aldehyde. The molecular formula for this compound has been computationally determined and verified as C5H9BrO [1][2][3].

Molecular and Physical Properties

A summary of key quantitative data for this compound is presented below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C5H9BrOPubChem[3], Guidechem[2]
Molecular Weight 165.03 g/mol PubChem[3], ECHEMI[1]
Exact Mass 163.98368 DaPubChem[3], ECHEMI[1]
CAS Number 63483-10-3Guidechem[2], ECHEMI[1]
IUPAC Name This compoundPubChem[3]
Canonicalized TrueGuidechem[2]
Complexity 54Guidechem[2]
Rotatable Bond Count 3Guidechem[2]

Structural Information

The structural arrangement of this compound is foundational to its chemical reactivity and interaction in biological and chemical systems. The logical relationship between the IUPAC name and the resulting structure is detailed below.

G cluster_iupac IUPAC Name Components cluster_structure Molecular Structure Assembly iupac_name This compound butanal Butanal (4-Carbon Aldehyde Chain) iupac_name->butanal methyl 3-methyl (Methyl group at C3) iupac_name->methyl bromo 4-bromo (Bromine at C4) iupac_name->bromo c_chain C4—C3—C2—C1=O butanal->c_chain c3_sub CH₃ on C3 methyl->c3_sub c4_sub Br on C4 bromo->c4_sub structure Br—CH₂—CH(CH₃)—CH₂—CHO c_chain->structure c4_sub->structure c3_sub->structure

Logical derivation of the molecular structure from its IUPAC name.

Note on Content Scope: The provided topic, the molecular formula of a single chemical compound, is highly specific. As such, it does not lend itself to an in-depth whitepaper format that would typically include experimental protocols or signaling pathways, as these are not inherently associated with a chemical formula itself. The information presented here is a concise technical summary of the compound's core data.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-methylbutanal. The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences. This document summarizes key quantitative data, outlines plausible experimental protocols for its synthesis and characterization, and includes visualizations of these processes.

Core Physical and Chemical Properties

Data Presentation: Quantitative Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₉BrO[1][2][3]
Molecular Weight 165.03 g/mol [1][2][3]
Exact Mass 163.98368 Da[1][3]
Monoisotopic Mass 163.98368 Da[1]
CAS Number 63483-10-3[1][2]
IUPAC Name This compound[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3
Complexity 54
XLogP3-AA (LogP) 1.2[1]

Note: The majority of the properties listed are computationally derived and should be used as estimates. Experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on established principles of organic chemistry, a plausible synthetic route and a standard characterization workflow are described below.

2.1. Plausible Synthesis Protocol: Oxidation and Bromination of 3-Methyl-1-butanol

A potential synthetic pathway to this compound involves a two-step process starting from 3-methyl-1-butanol (also known as isoamyl alcohol). The first step is the oxidation of the primary alcohol to the corresponding aldehyde, followed by bromination at the alpha-position to the methyl group.

Step 1: Oxidation of 3-Methyl-1-butanol to 3-Methylbutanal (B7770604)

A mild oxidizing agent is required to prevent the over-oxidation of the aldehyde to a carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation.

  • Materials: 3-methyl-1-butanol, pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM), anhydrous magnesium sulfate, silica (B1680970) gel.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-1-butanol in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.

    • Wash the silica gel with additional dichloromethane.

    • Combine the organic filtrates and remove the solvent under reduced pressure to yield crude 3-methylbutanal.

Step 2: Bromination of 3-Methylbutanal to this compound

The bromination of the resulting aldehyde can be achieved using a suitable brominating agent.

  • Materials: 3-methylbutanal, N-Bromosuccinimide (NBS), catalytic amount of a radical initiator (e.g., AIBN), carbon tetrachloride (or a suitable alternative solvent), sodium bicarbonate solution.

  • Procedure:

    • Dissolve the crude 3-methylbutanal in carbon tetrachloride in a flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to obtain this compound.

2.2. Characterization Protocol

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to determine the number of different types of protons and their connectivity.

    • ¹³C NMR spectroscopy would identify the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be employed to identify the presence of key functional groups, particularly the characteristic aldehyde C=O stretch.

  • Purity Analysis:

    • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.

Mandatory Visualizations

3.1. Plausible Synthesis Pathway of this compound

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_product Final Product 3_methyl_1_butanol 3-Methyl-1-butanol oxidation Oxidation with PCC in Dichloromethane 3_methyl_1_butanol->oxidation 3_methylbutanal 3-Methylbutanal oxidation->3_methylbutanal bromination Bromination with NBS and AIBN (cat.) 3_methylbutanal->bromination 4_bromo_3_methylbutanal This compound bromination->4_bromo_3_methylbutanal

Caption: Plausible two-step synthesis of this compound.

3.2. General Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment crude_product Crude Synthesized Product purification Purification (e.g., Column Chromatography) crude_product->purification purified_product Purified This compound purification->purified_product nmr NMR Spectroscopy (¹H and ¹³C) purified_product->nmr ms Mass Spectrometry purified_product->ms ir IR Spectroscopy purified_product->ir purity_analysis Purity Analysis (GC-MS or HPLC) purified_product->purity_analysis

References

An In-Depth Technical Guide to 4-Bromo-3-methylbutanal: Structure, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbutanal, a halogenated aldehyde with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and predicted reactivity. The information presented herein is intended to serve as a valuable resource for researchers utilizing this and similar chemical entities in their work.

Chemical Structure and Identification

This compound is a saturated aldehyde containing a bromine atom at the fourth carbon and a methyl group at the third carbon.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C5H9BrO[1]
SMILES CC(CBr)CC=O[1]
InChI Key AACMUNPHQGDUNH-UHFFFAOYSA-N[1]
CAS Number 63483-10-3[1]
Synonyms 4-bromo-3-methylbutyraldehyde[1]

digraph "4-Bromo-3-methylbutanal_Structure" {
graph [rankdir="LR", width="7.6", dpi="100"];
node [shape=plaintext, fontname="Arial", fontsize="12", fontcolor="#202124"];
edge [fontname="Arial", fontsize="10", color="#202124"];

C1 [label="O", pos="0,0.5!"]; C2 [label="CH", pos="1,0!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH", pos="3,0!"]; C5 [label="CH3", pos="4,0.5!"]; Br [label="Br", pos="3,-0.5!"];

C1 -- C2 [style=double, color="#34A853"]; C2 -- C3 [color="#4285F4"]; C3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C4 -- Br [color="#EA4335"]; }

Caption: Skeletal structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 165.03 g/mol [1]
Exact Mass 163.98368 g/mol [1]
Topological Polar Surface Area 17.1 Ų[1]
Rotatable Bond Count 3[2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Alpha-Bromination of 3-Methylbutanal (B7770604)

The synthesis involves the reaction of 3-methylbutanal with a brominating agent, such as elemental bromine, in the presence of an acid catalyst. The acid facilitates the formation of an enol intermediate, which then reacts with bromine.

Synthesis_of_this compound start 3-Methylbutanal intermediate Enol Intermediate start->intermediate Keto-Enol Tautomerism (Acid-Catalyzed) reagents Br2, H+ (catalyst) e.g., Acetic Acid product This compound intermediate->product Reaction with Br2

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure for the alpha-bromination of aldehydes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3-Methylbutanal

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-methylbutanal in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Spectroscopic Analysis (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aldehydic Proton (-CHO): A triplet around 9.5-9.8 ppm.

  • Methine Proton (-CH(CH₃)Br): A multiplet around 4.0-4.3 ppm.

  • Methylene Protons (-CH₂CHO): A doublet of doublets around 2.5-2.8 ppm.

  • Methyl Protons (-CH₃): A doublet around 1.1-1.3 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-CHO): A signal around 200-205 ppm.

  • Carbon bearing Bromine (-CHBr): A signal around 50-55 ppm.

  • Methylene Carbon (-CH₂CHO): A signal around 45-50 ppm.

  • Methine Carbon (-CH(CH₃)): A signal around 30-35 ppm.

  • Methyl Carbon (-CH₃): A signal around 15-20 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹[3].

  • C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹[4].

  • C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 500-680 cm⁻¹.

  • C-H Stretch (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Key fragmentation pathways would likely involve the loss of a bromine radical (Br•) and cleavage adjacent to the carbonyl group.

Reactivity and Applications in Synthesis

This compound is a versatile bifunctional molecule, possessing both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack. This dual reactivity makes it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.

General Reactivity

The primary modes of reactivity for this compound are centered around the aldehyde group and the carbon-bromine bond.

Reactivity_of_this compound start This compound aldehyde_rxn Aldehyde Reactions (e.g., Wittig, Grignard) start->aldehyde_rxn bromo_rxn Nucleophilic Substitution (SN2) start->bromo_rxn elimination_rxn Elimination (E2) start->elimination_rxn product1 Alkenes, Alcohols, etc. aldehyde_rxn->product1 product2 Substitution Products bromo_rxn->product2 product3 α,β-Unsaturated Aldehyde elimination_rxn->product3

Caption: Key reaction pathways of this compound.

  • Reactions at the Aldehyde: The aldehyde functional group can undergo a wide range of standard transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or ylides (e.g., Wittig reaction).

  • Nucleophilic Substitution at the C-Br Bond: The carbon atom attached to the bromine is electrophilic and susceptible to S(_N)2 reactions with a variety of nucleophiles, such as amines, thiols, cyanides, and azides. This allows for the introduction of diverse functional groups.

  • Elimination Reactions: In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination to form 3-methylbut-2-enal, an α,β-unsaturated aldehyde.

Applications in Heterocyclic Synthesis

Alpha-bromo aldehydes are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The two reactive sites can participate in cyclization reactions with appropriate binucleophilic partners. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of five- or six-membered rings, respectively.

Potential in Drug Development

While there are no specific examples in the literature of this compound being directly used in the synthesis of a marketed drug, bromo-organic compounds are common intermediates in pharmaceutical synthesis. The ability to introduce new functionalities and build molecular complexity makes alpha-bromo aldehydes like this one attractive starting materials for the synthesis of novel bioactive molecules. Their utility often lies in the early stages of drug discovery and process development, where they serve as versatile scaffolds for the creation of compound libraries for screening.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its bifunctional nature provides a platform for a variety of synthetic transformations, making it a useful tool for organic chemists. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic data, and potential reactivity. This information is intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the proposed synthesis and characterization data is encouraged to fully elucidate the properties and potential of this compound.

References

Synthesis of 4-Bromo-3-methylbutanal: A Technical Guide to Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways leading to 4-bromo-3-methylbutanal, a valuable building block in organic synthesis. The document details the key precursors, outlines experimental protocols for their conversion, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Synthetic Strategies and Precursor Analysis

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of a key intermediate, 4-bromo-3-methylbutan-1-ol (B6603744) , followed by its oxidation. Two main pathways for the synthesis of this crucial bromoalcohol have been identified, starting from either 3-methyl-3-buten-1-ol (B123568) or 3-methylbutan-1-ol.

Route 1: From 3-Methyl-3-buten-1-ol

This route is often preferred due to its regioselectivity. It involves two primary transformations:

  • Anti-Markovnikov Hydrobromination: The addition of hydrogen bromide (HBr) across the double bond of 3-methyl-3-buten-1-ol under radical conditions to yield the primary bromide, 4-bromo-3-methylbutan-1-ol.

  • Mild Oxidation: The selective oxidation of the primary alcohol, 4-bromo-3-methylbutan-1-ol, to the corresponding aldehyde, this compound.

Route 2: From 3-Methylbutan-1-ol (Isoamyl Alcohol)

This alternative pathway involves the direct substitution of the hydroxyl group with a bromine atom. However, this route can be complicated by potential carbocation rearrangements, which may lead to a mixture of products.

  • Direct Bromination: Conversion of 3-methylbutan-1-ol to 4-bromo-3-methylbutan-1-ol.

  • Mild Oxidation: Similar to Route 1, the subsequent oxidation of the bromoalcohol to the target aldehyde.

The following diagram illustrates the primary synthetic pathways discussed.

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 3-methyl-3-buten-1-ol 3-methyl-3-buten-1-ol 4-bromo-3-methylbutan-1-ol_R1 4-bromo-3-methylbutan-1-ol 3-methyl-3-buten-1-ol->4-bromo-3-methylbutan-1-ol_R1 Anti-Markovnikov Hydrobromination Target This compound 4-bromo-3-methylbutan-1-ol_R1->Target Mild Oxidation 3-methylbutan-1-ol 3-methylbutan-1-ol 4-bromo-3-methylbutan-1-ol_R2 4-bromo-3-methylbutan-1-ol 3-methylbutan-1-ol->4-bromo-3-methylbutan-1-ol_R2 Direct Bromination 4-bromo-3-methylbutan-1-ol_R2->Target Mild Oxidation

Caption: Synthetic pathways to this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Synthesis of Precursor: 3-Methyl-3-buten-1-ol

The Prins reaction of isobutylene (B52900) with formaldehyde (B43269) is a common industrial method for the synthesis of 3-methyl-3-buten-1-ol.[1][2][3]

Table 1: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction

ParameterValueReference
Reactants Isobutylene, Formaldehyde[1]
Catalyst HZSM-5 zeolite[1][3]
Solvent Supercritical CO₂ or organic solvent[1][4]
Temperature 200-250 °C[4]
Pressure High pressure (e.g., 20 MPa)[4]
Yield Varies with catalyst and conditions[1][3]

An alternative laboratory-scale synthesis involves the reaction of a methallyl Grignard reagent with formaldehyde.[4]

Synthesis of 4-Bromo-3-methylbutan-1-ol

Method A: Anti-Markovnikov Hydrobromination of 3-Methyl-3-buten-1-ol

This method utilizes a radical addition of HBr, which is regioselective for the terminal carbon of the alkene.[5][6]

Experimental Protocol:

  • To a solution of 3-methyl-3-buten-1-ol in a suitable solvent (e.g., a non-polar solvent like hexane), add a radical initiator such as benzoyl peroxide or AIBN.

  • Bubble HBr gas through the solution or add a solution of HBr in acetic acid at a controlled temperature, typically 0 °C to room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Table 2: Anti-Markovnikov Hydrobromination of Alkenes

ParameterConditionReference
Reagents Alkene, HBr, Radical Initiator (e.g., peroxide)[6][7]
Regioselectivity Anti-Markovnikov[6][7]
Yield Typically >80% for terminal alkenes[7]
Synthesis of this compound via Oxidation

The oxidation of 4-bromo-3-methylbutan-1-ol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable and widely used method that avoids heavy metals.[8][9][10]

Method: Swern Oxidation

The following workflow diagram illustrates the key steps in a Swern oxidation protocol.

Swern_Oxidation_Workflow Start Start Activate_DMSO Activate DMSO with Oxalyl Chloride in CH2Cl2 at -78 °C Start->Activate_DMSO Add_Alcohol Add 4-bromo-3-methylbutan-1-ol in CH2Cl2 Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine (B128534) (Et3N) Add_Alcohol->Add_Base Warm_to_RT Warm to Room Temperature Add_Base->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with dilute HCl, NaHCO3, brine Extract->Wash Dry_and_Concentrate Dry over Na2SO4 and Concentrate Wash->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Swern oxidation.

Experimental Protocol (Swern Oxidation):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 4-bromo-3-methylbutan-1-ol in anhydrous CH₂Cl₂ dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (Et₃N) to the reaction mixture, stir for a few minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with CH₂Cl₂. Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel.

Table 3: Comparison of Mild Oxidation Methods for Primary Alcohols to Aldehydes

MethodReagentsTypical YieldsAdvantagesDisadvantagesReferences
Swern Oxidation DMSO, (COCl)₂, Et₃NHigh (>90%)Mild conditions, high yields, avoids heavy metals.Malodorous dimethyl sulfide (B99878) byproduct, requires low temperatures.[8][9][10]
PCC Oxidation Pyridinium chlorochromateGood (70-90%)Simple procedure, commercially available reagent.Chromium-based (toxic), acidic conditions.[11][12][13][14]
NBS Oxidation N-Bromosuccinimide, PEGGoodEnvironmentally benign solvent.May require specific conditions for selectivity.[15]

Signaling Pathways and Logical Relationships

The mechanism of the Swern oxidation involves several key intermediates. The following diagram illustrates the mechanistic pathway.

Swern_Mechanism cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Intermediate_1 Chloro(dimethyl)sulfonium chloride DMSO->Intermediate_1 + Oxalyl Chloride - CO, - CO2, - Cl- Alkoxysulfonium Alkoxysulfonium salt Intermediate_1->Alkoxysulfonium + R-CH2OH - HCl Alcohol R-CH2OH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et3N - Et3NH+ Aldehyde R-CHO Ylide->Aldehyde Intramolecular Proton Transfer + DMS

Caption: Mechanistic pathway of the Swern oxidation.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the anti-Markovnikov hydrobromination of 3-methyl-3-buten-1-ol to form 4-bromo-3-methylbutan-1-ol, followed by a mild oxidation to the target aldehyde. The Swern oxidation represents a robust and high-yielding method for this final step, avoiding the use of toxic heavy metals. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound in a laboratory setting. Careful control of reaction conditions, particularly temperature and the exclusion of water, is critical for achieving high yields and purity.

References

Spectroscopic and Synthetic Profile of 4-Bromo-3-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Bromo-3-methylbutanal (CAS No. 63483-10-3), a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, generalized experimental protocols for the synthesis of similar bromoaldehydes and the acquisition of spectroscopic data are presented to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, and other areas of chemical research where this compound may be a key intermediate.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉BrO

  • Molecular Weight: 165.03 g/mol

  • CAS Number: 63483-10-3[1][2]

  • Canonical SMILES: CC(CBr)CC=O

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight165.03 g/mol PubChem[2]
Exact Mass163.98368 DaPubChem[2]
XLogP31.2PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count3PubChem[2]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde, methyl, methylene, and methine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
-CHO9.7 - 9.8Triplet (t)1H
-CH(CH₃)-2.8 - 3.0Multiplet (m)1H
-CH₂-CHO2.6 - 2.8Doublet of Doublets (dd)2H
-CH₂Br3.4 - 3.6Doublet (d)2H
-CH₃1.1 - 1.3Doublet (d)3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
-CHO200 - 205
-CH(CH₃)-40 - 45
-CH₂-CHO45 - 50
-CH₂Br35 - 40
-CH₃15 - 20
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde carbonyl group.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (aldehyde)1720 - 1740Strong
C-H (aldehyde)2720 - 2820Medium (two bands)
C-H (alkane)2850 - 3000Strong
C-Br500 - 600Medium
Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of bromine-containing fragments (M and M+2 peaks in approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragmentComments
164/166[C₅H₉BrO]⁺Molecular ion (M⁺)
135/137[C₄H₆Br]⁺Loss of -CHO
85[C₅H₉O]⁺Loss of Br
57[C₄H₉]⁺Alkyl fragment
29[CHO]⁺Aldehyde fragment

Experimental Protocols

General Synthesis of a Bromoaldehyde

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 4-bromo-3-methylbutan-1-ol (B6603744).

G cluster_0 Synthesis Workflow Start 4-Bromo-3-methylbutan-1-ol Process Oxidation Start->Process Substrate Reagent Oxidizing Agent (e.g., PCC, Swern Oxidation) Reagent->Process Reagent Product This compound Process->Product

Caption: Generalized synthetic workflow for this compound.

Protocol:

  • Preparation: To a stirred solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), add a solution of 4-bromo-3-methylbutan-1-ol in CH₂Cl₂ dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Spectroscopic Analysis Workflow

G cluster_1 Spectroscopic Analysis Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables and Spectra) NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Protocols:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of this compound. The tabulated data and generalized experimental protocols offer a starting point for researchers working with this compound. It is important to note that the presented spectroscopic data are predictions and should be confirmed by experimental analysis. The synthetic and analytical workflows described herein are intended to be adaptable to standard laboratory settings.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted spectroscopic data has not been experimentally verified. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to the NMR Data Interpretation of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-3-methylbutanal. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information herein is intended to support research and development activities where this compound is a key intermediate or component.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound
Atom #Chemical Shift (ppm)MultiplicityJ-coupling (Hz)Integration
19.77t2.51H
22.65ddd15.0, 7.5, 2.52H
32.30m-1H
43.45dd10.0, 5.02H
51.10d7.03H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound
Atom #Chemical Shift (ppm)
1201.5
249.0
338.0
442.5
518.5

Predicted in CDCl₃ at 100 MHz.

Structural Assignment and Interpretation

The predicted NMR data aligns with the molecular structure of this compound. The aldehydic proton (H-1) exhibits a characteristic downfield chemical shift at approximately 9.77 ppm. The diastereotopic protons on C-2 and C-4, as well as the methine proton on C-3, give rise to complex splitting patterns that are consistent with the chiral center at C-3.

The ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C-1) is observed at a typical downfield position of around 201.5 ppm. The remaining carbon signals are in the aliphatic region, with their specific shifts influenced by the neighboring bromine and carbonyl functional groups.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Acquisition Time: Approximately 2-3 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: A range of -10 to 220 ppm.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Relationships in NMR Data

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted NMR signals.

G This compound: Structure-Spectra Correlation cluster_structure Chemical Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol_structure H1 H-1: ~9.77 ppm (t) mol_structure->H1 CHO H2 H-2: ~2.65 ppm (ddd) mol_structure->H2 CH2CHO H3 H-3: ~2.30 ppm (m) mol_structure->H3 CH(CH3) H4 H-4: ~3.45 ppm (dd) mol_structure->H4 CH2Br H5 H-5: ~1.10 ppm (d) mol_structure->H5 CH3 C1 C-1: ~201.5 ppm mol_structure->C1 C=O C2 C-2: ~49.0 ppm mol_structure->C2 CH2 C3 C-3: ~38.0 ppm mol_structure->C3 CH C4 C-4: ~42.5 ppm mol_structure->C4 CH2 C5 C-5: ~18.5 ppm mol_structure->C5 CH3

Caption: Correlation of molecular structure with predicted NMR signals.

In-Depth Technical Guide: Stability and Storage of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental stability and degradation data for 4-bromo-3-methylbutanal is limited. This guide is therefore based on established principles of organic chemistry, data from analogous compounds, and recommended best practices for handling reactive aldehydes and bromoalkanes. The information presented should be used as a foundation for empirical stability studies.

Introduction

This compound is a halogenated aldehyde with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a reactive aldehyde functional group and a carbon-bromine bond suggests that the stability of this compound is a critical consideration for its synthesis, purification, storage, and application. This technical guide provides a comprehensive overview of the anticipated stability profile of this compound, outlines potential degradation pathways, and offers recommendations for its storage and handling. Furthermore, a general framework for conducting formal stability studies is presented.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C₅H₉BrOPubChem CID 12365951[1]
Molecular Weight 165.03 g/mol PubChem CID 12365951[1]
XLogP3 (Lipophilicity) 1.2PubChem CID 12365951[1]
Hydrogen Bond Donors 0PubChem CID 12365951[1]
Hydrogen Bond Acceptors 1PubChem CID 12365951[1]

Stability Profile and Potential Degradation

The stability of this compound is expected to be influenced by several factors, including temperature, light, pH, and the presence of oxygen and moisture.

General Stability Considerations

Based on the chemistry of α-bromo aldehydes and bromoalkanes, this compound is likely susceptible to:

  • Thermal Decomposition: Elevated temperatures can promote the cleavage of the carbon-bromine and carbon-carbon bonds. Studies on the thermal decomposition of bromoacetaldehyde, a related compound, indicate that C-Br and C-C bond fission are significant degradation pathways at high temperatures.[2]

  • Photodegradation: Exposure to light, particularly in the UV range, can initiate free-radical chain reactions, leading to decomposition.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid.

  • Hydrolysis: The carbon-bromine bond may undergo hydrolysis, particularly under neutral to basic conditions, to form the corresponding alcohol. Rearrangement of the carbocation intermediate during hydrolysis is also a possibility, as seen with similar structures like 2-bromo-3-methylbutane.[3][4][5]

  • Polymerization: Aldehydes, in general, can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities.

Proposed Degradation Pathways

Several potential degradation pathways for this compound can be postulated based on its structure and the known reactivity of its functional groups.

Degradation_Pathways_of_this compound Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Substitution cluster_elimination Elimination cluster_thermal Thermal Decomposition This compound This compound 4-Bromo-3-methylbutanoic_acid 4-Bromo-3-methylbutanoic acid This compound->4-Bromo-3-methylbutanoic_acid [O] 4-Hydroxy-3-methylbutanal 4-Hydroxy-3-methylbutanal This compound->4-Hydroxy-3-methylbutanal H₂O 3-Methylbut-3-enal 3-Methylbut-3-enal This compound->3-Methylbut-3-enal Base, -HBr Radical_species Radical Species This compound->Radical_species Heat

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, stringent storage and handling procedures are necessary. The following recommendations are based on guidelines for similar reactive compounds.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended.Minimizes the rate of thermal decomposition and other degradation reactions.[6][7]
Light Exposure Store in an amber or opaque container.Protects against light-induced degradation.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde group.
Moisture Keep the container tightly sealed.Prevents hydrolysis of the bromoalkane.[6][7]
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and metals.Prevents chemical reactions that would degrade the compound.[7]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).Ensures user safety and minimizes exposure to a potentially reactive and irritant compound.[6][8][9]

Framework for Experimental Stability Studies

A definitive understanding of the stability of this compound can only be achieved through a structured experimental study. The following workflow provides a general protocol for such an investigation.

Stability_Testing_Workflow General Workflow for Stability Testing cluster_setup Phase 1: Assay Development & Initial Analysis cluster_forced_degradation Phase 2: Forced Degradation Studies cluster_long_term Phase 3: Long-Term Stability Assessment cluster_analysis Phase 4: Data Analysis and Interpretation A Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC, GC) B Characterize Reference Standard and Test Sample (Purity, Impurities) A->B C Thermal Stress (Elevated Temperature) B->C D Photolytic Stress (Light Exposure) B->D E Hydrolytic Stress (Acidic, Basic, Neutral pH) B->E F Oxidative Stress (e.g., H₂O₂) B->F G Store Samples at Controlled Conditions (e.g., 2-8°C, 25°C/60% RH) B->G I Identify and Quantify Degradation Products C->I D->I E->I F->I H Analyze Samples at Pre-defined Time Intervals G->H H->I J Determine Degradation Kinetics and Calculate Shelf-Life I->J K Establish Recommended Storage Conditions and Retest Date J->K

Caption: A generalized experimental workflow for a comprehensive stability study.

Experimental Methodologies
  • Stability-Indicating Assay: A validated high-performance liquid chromatography (HPLC) or gas chromatography (GC) method is essential. The method must be able to resolve the active compound from its degradation products and any potential impurities.

  • Forced Degradation: The compound should be subjected to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to generate potential degradation products. This helps to validate the stability-indicating nature of the analytical method and provides insight into the degradation pathways.

  • Long-Term Studies: Samples should be stored under controlled temperature and humidity conditions for an extended period. The concentration of the parent compound and the levels of any degradation products should be monitored at regular intervals.

Conclusion

The stability of this compound is a critical parameter that dictates its viability as a synthetic intermediate. While this guide provides a robust theoretical framework for its stability and storage, it is imperative that these recommendations are supplemented with empirical data. A thorough stability testing program is essential to establish a definitive shelf-life, optimal storage conditions, and a comprehensive understanding of the degradation profile of this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of any downstream applications in research and drug development.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Bromo-3-methylbutanal. Due to the limited availability of specific literature on this molecule, this document synthesizes information based on the fundamental principles of organic chemistry, the known reactivity of aldehydes and alkyl bromides, and data from analogous structures. The guide covers the expected synthetic pathways, characteristic reactions of the aldehyde moiety—including oxidation, reduction, and nucleophilic addition—and discusses the potential for intramolecular reactions. Detailed theoretical experimental protocols and data are presented to serve as a predictive resource for researchers. All quantitative data, where available or predicted, are summarized in structured tables, and key reaction pathways are illustrated with diagrams.

Introduction

This compound is a bifunctional organic molecule containing a reactive aldehyde group and a secondary alkyl bromide. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack, while the bromine atom can participate in nucleophilic substitution or elimination reactions. The interplay between these two functional groups can lead to complex and interesting chemical behavior, including the potential for intramolecular cyclization. This guide focuses primarily on the reactivity of the aldehyde group, providing a theoretical framework for its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning and executing chemical reactions involving this compound.

PropertyValueSource
Molecular Formula C₅H₉BrOPubChem[1][2]
Molecular Weight 165.03 g/mol PubChem[1][2]
CAS Number 63483-10-3PubChem[1][2]
Appearance Expected to be a liquidInferred from similar small aldehydes
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters)General chemical principles

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, several plausible synthetic routes can be proposed based on standard organic chemistry transformations.

Oxidation of 4-Bromo-3-methylbutan-1-ol

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 4-Bromo-3-methylbutan-1-ol would be the starting material. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required.

Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

  • To a stirred solution of 4-Bromo-3-methylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
4-Bromo-3-methylbutan-1-ol1.0Starting material
Pyridinium Chlorochromate (PCC)1.5Oxidizing agent
Dichloromethane (DCM)-Solvent
Diethyl Ether-Extraction/Filtration solvent
Silica Gel-Filtration and chromatography
Hydroformylation of 3-Bromo-2-methylpropene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[3] This industrial process is a powerful method for synthesizing aldehydes from alkenes.[3]

Theoretical Protocol: Rhodium-Catalyzed Hydroformylation

  • In a high-pressure reactor, dissolve 3-Bromo-2-methylpropene and a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand) in a suitable solvent (e.g., toluene).

  • Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (synthesis gas).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours.

  • Monitor the reaction for the consumption of the starting alkene.

  • After completion, cool the reactor, vent the excess gases, and concentrate the reaction mixture.

  • Purify the resulting aldehyde by distillation or chromatography.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of reactivity for a wide range of transformations.

Oxidation to a Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Bromo-3-methylbutanoic acid, using strong oxidizing agents.

Experimental Protocol: Jones Oxidation

  • Dissolve this compound (1.0 eq) in acetone (B3395972).

  • Cool the solution in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until the orange color of the reagent persists.

  • Stir the reaction for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-3-methylbutanoic acid.

ProductReagentExpected Yield (%)
4-Bromo-3-methylbutanoic acidJones Reagent> 85
Reduction to a Primary Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 4-Bromo-3-methylbutan-1-ol, using various reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

  • Dissolve this compound (1.0 eq) in methanol (B129727) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-3-methylbutan-1-ol.

ProductReagentExpected Yield (%)
4-Bromo-3-methylbutan-1-olSodium Borohydride (NaBH₄)> 90
Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles.

Reaction with a Grignard reagent (R-MgX) will produce a secondary alcohol.

Experimental Protocol: Reaction with Methylmagnesium Bromide

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

ProductReagentExpected Yield (%)
5-Bromo-4-methylpentan-2-olMethylmagnesium Bromide70-85

The Wittig reaction allows for the conversion of the aldehyde to an alkene.[4]

Experimental Protocol: Reaction with Methyltriphenylphosphonium (B96628) Bromide

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide (a deep orange/red color should appear).

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

ProductReagentsExpected Yield (%)
5-Bromo-4-methyl-1-pentene1. Methyltriphenylphosphonium bromide, n-BuLi2. This compound60-80

Intramolecular Reactivity

The presence of both an aldehyde and an alkyl bromide in the same molecule opens up the possibility of intramolecular reactions, particularly cyclization. Depending on the reaction conditions, different cyclized products can be envisioned. For instance, under basic conditions that favor enolate formation, an intramolecular aldol-type reaction could occur, though this is less likely than reactions involving the bromide. More plausibly, a nucleophile could first react with the aldehyde, and the resulting intermediate could then undergo an intramolecular substitution of the bromide.

Visualizations of Key Pathways

Oxidation_Reduction_Workflow Start This compound Oxidation Oxidation (e.g., Jones Reagent) Start->Oxidation [O] Reduction Reduction (e.g., NaBH4) Start->Reduction [H] CarboxylicAcid 4-Bromo-3-methylbutanoic acid Oxidation->CarboxylicAcid PrimaryAlcohol 4-Bromo-3-methylbutan-1-ol Reduction->PrimaryAlcohol Nucleophilic_Addition_Pathways Aldehyde This compound Grignard Grignard Reaction (e.g., CH3MgBr) Aldehyde->Grignard 1. R-MgX 2. H3O+ Wittig Wittig Reaction (e.g., Ph3P=CH2) Aldehyde->Wittig Ph3P=CR2 SecondaryAlcohol Secondary Alcohol Grignard->SecondaryAlcohol Alkene Alkene Wittig->Alkene

References

The Dual-Reactivity Profile of 4-Bromo-3-methylbutanal: A Technical Guide to the Influence of Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbutanal is a bifunctional molecule possessing two key reactive sites: a terminal aldehyde and a secondary alkyl bromide. The presence of the bromine atom at the γ-position relative to the carbonyl group significantly influences the molecule's overall reactivity, creating a versatile building block for organic synthesis. This technical guide provides an in-depth analysis of the role of bromine in the reactivity of this compound, covering its influence on nucleophilic substitution, elimination, and intramolecular reactions. Detailed experimental protocols for analogous systems, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for the application of this and similar haloaldehydes in research and drug development.

Introduction: Structural Features and Electronic Effects

This compound (CAS No. 63483-10-3) is a five-carbon aldehyde with a bromine atom and a methyl group located on the third and fourth carbon atoms, respectively, relative to the carbonyl group.[1][2] The key to its reactivity lies in the interplay between its two functional groups.

  • Aldehyde Group: The carbonyl group is a primary site for nucleophilic addition. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom.[3]

  • γ-Bromo Substituent: The bromine atom, being a good leaving group, makes the C4 carbon susceptible to nucleophilic substitution. Furthermore, the presence of β-hydrogens allows for the possibility of elimination reactions. The bromine atom exerts a moderate electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon.

This dual functionality allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Key Reaction Pathways Influenced by the Bromine Atom

The bromine atom is central to the most synthetically useful transformations of this compound, primarily through nucleophilic substitution and elimination reactions at the C4 position.

Nucleophilic Substitution at the C4 Position (SN2 Reaction)

The secondary carbon atom bonded to the bromine is an electrophilic center that can be attacked by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds with an inversion of stereochemistry at the C4 carbon.

Mechanism Workflow: SN2 Reaction

Caption: SN2 mechanism at the C-Br bond.

Common nucleophiles for this reaction include cyanide, azide, and alkoxides. The reaction with cyanide ions, for instance, is a powerful method for carbon chain extension, producing a nitrile that can be further hydrolyzed to a carboxylic acid.[4]

Quantitative Data for Analogous SN2 Reactions

Alkyl Halide (Substrate)NucleophileSolventTemperatureProductYield (%)Reference
1-BromopropaneKCNEthanolRefluxButanenitrileHigh[4]
(S)-2-BromobutaneI⁻AcetoneReflux(R)-2-Iodobutane-[5]
Bromoethaneaq. KOHWaterHeatEthanol~100[5]
Elimination Reaction (E2 Pathway)

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base can favor the formation of the less substituted Hofmann product.

Mechanism Workflow: E2 Elimination

Caption: E2 elimination mechanism.

Quantitative Data for Analogous E2 Elimination Reactions

SubstrateBaseSolventMajor ProductMinor ProductYield (Elimination)Reference
2-BromopropaneEthanolic NaOHEthanolPropene-80%[6]
2-BromobutaneEthanolic KOHEthanolBut-2-eneBut-1-eneHigh[6]
BromoethaneEthanolic NaOHEthanolEthene-1%[6]

Intramolecular Reactions: The Synergy of Two Functional Groups

The presence of both an electrophilic aldehyde and a carbon atom susceptible to substitution allows for intramolecular reactions, which are powerful tools for the synthesis of cyclic compounds.

Intramolecular Barbier and Grignard-Type Reactions

In the presence of a metal such as magnesium, zinc, or indium, an organometallic intermediate can be formed at the C-Br bond.[7] This carbanionic center can then attack the electrophilic aldehyde carbon in an intramolecular fashion to form a cyclopentanol (B49286) derivative. This is a one-pot reaction, characteristic of the Barbier reaction.[7]

Logical Relationship: Intramolecular Barbier Reaction

Barbier_Reaction Start This compound Metal Add Metal (e.g., Mg, Zn, In) Start->Metal Intermediate Organometallic Intermediate (Intramolecular Grignard/Barbier Reagent) Metal->Intermediate Cyclization Intramolecular Nucleophilic Addition Intermediate->Cyclization Alkoxide Cyclic Alkoxide Intermediate Cyclization->Alkoxide Workup Aqueous Workup (H₃O⁺) Alkoxide->Workup Product 2-Methylcyclopentanol Workup->Product

Caption: Workflow for intramolecular Barbier cyclization.

Intramolecular Reformatsky-Type Reactions

While the classical Reformatsky reaction involves α-halo esters, the principle can be extended to other halo-carbonyl compounds.[8][9] In the case of this compound, treatment with zinc could generate a zinc enolate of the aldehyde. However, a more plausible pathway involves the formation of an organozinc species at the C-Br bond, which then undergoes an intramolecular aldol-type reaction.

Experimental Protocols (Analogous Systems)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on well-established procedures for analogous reactions.

Protocol: Nucleophilic Substitution with Sodium Cyanide (Analogous to 1-Bromopropane)

Objective: To replace the bromine atom with a nitrile group.

Materials:

  • 1-Bromopropane (or analogous secondary alkyl bromide)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol

  • Reflux apparatus

Procedure:

  • A solution of sodium or potassium cyanide is prepared in ethanol.[4]

  • The halogenoalkane (e.g., 1-bromopropane) is added to the cyanide solution.[4]

  • The mixture is heated under reflux. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude nitrile.

  • Purification is typically achieved by distillation.

Protocol: E2 Elimination with a Bulky Base (Analogous to 2-Bromobutane)

Objective: To synthesize an alkene via dehydrobromination.

Materials:

  • 2-Bromobutane (or analogous secondary alkyl bromide)

  • Potassium tert-butoxide

  • tert-Butanol (B103910)

  • Reflux apparatus

Procedure:

  • A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask.

  • 2-Bromobutane is added dropwise to the solution at a controlled temperature.

  • The reaction mixture is heated to reflux to ensure complete reaction.

  • After cooling, the mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., pentane).

  • The organic extracts are combined, washed with water and brine, and dried over a suitable drying agent.

  • The product alkene can be isolated by fractional distillation.

Conclusion

The bromine atom in this compound is the cornerstone of its reactivity, enabling a diverse array of transformations that are highly valuable in organic synthesis. Its role as a good leaving group facilitates both nucleophilic substitution and elimination reactions, providing pathways to a variety of functionalized acyclic products. Furthermore, the bromine's ability to participate in the formation of organometallic intermediates opens up powerful intramolecular cyclization routes for the construction of five-membered rings. A thorough understanding of the factors that control the competition between these pathways—such as the nature of the nucleophile/base, solvent, and temperature—is crucial for harnessing the full synthetic potential of this versatile bifunctional molecule in the development of new chemical entities and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-methylbutanal from 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-methylbutanal via the alpha-bromination of 3-methylbutanal (B7770604) (isovaleraldehyde). The primary method described utilizes N-bromosuccinimide (NBS) as the brominating agent, a widely used reagent for selective alpha-halogenation of carbonyl compounds.[1][2] This protocol outlines the reaction mechanism, experimental setup, purification methods, and characterization of the final product. Additionally, safety precautions and potential side reactions are discussed to ensure a safe and efficient synthesis. The information presented is intended for use by trained professionals in a laboratory setting.

Introduction

Alpha-bromo aldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional group transformations. The introduction of a bromine atom at the alpha position to a carbonyl group enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack. This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The synthesis of this compound from 3-methylbutanal is a representative example of the alpha-bromination of an aliphatic aldehyde. The reaction proceeds via an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine. N-bromosuccinimide (NBS) is often the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which helps to minimize side reactions such as dibromination.[3] Recent methodologies have focused on improving the selectivity and yield of this reaction through controlled addition of NBS and the use of specific solvent systems.[4]

Reaction and Mechanism

The alpha-bromination of 3-methylbutanal with NBS is typically carried out under acidic conditions. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of 3-methylbutanal, increasing the acidity of the alpha-protons.

  • Enol formation: A weak base (e.g., the solvent or the succinimide (B58015) anion) removes an alpha-proton, leading to the formation of the corresponding enol intermediate.

  • Electrophilic attack: The electron-rich double bond of the enol attacks a bromine atom from NBS (or Br2 generated in situ), resulting in the formation of a protonated alpha-bromo aldehyde.

  • Deprotonation: The protonated alpha-bromo aldehyde is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol

This protocol is a representative procedure for the alpha-bromination of 3-methylbutanal. Optimization may be required to achieve desired yields and purity.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-MethylbutanalC5H10O86.138.61 g (100 mmol)≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C4H4BrNO2177.9817.80 g (100 mmol)≥99%Acros Organics
Carbon tetrachloride (CCl4)CCl4153.82200 mLAnhydrous, ≥99.5%Fisher Scientific
Acetic acid (glacial)CH3COOH60.052-3 dropsCatalystJ.T. Baker
Sodium bicarbonate (NaHCO3)NaHCO384.01As neededSaturated solutionEMD Millipore
Anhydrous magnesium sulfate (B86663) (MgSO4)MgSO4120.37As neededDrying agentAlfa Aesar

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 8.61 g (100 mmol) of 3-methylbutanal in 150 mL of anhydrous carbon tetrachloride. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Addition of NBS: In a separate flask, prepare a solution of 17.80 g (100 mmol) of N-bromosuccinimide in 50 mL of anhydrous carbon tetrachloride. Gentle warming may be necessary to fully dissolve the NBS. Transfer this solution to the dropping funnel.

  • Reaction: Heat the 3-methylbutanal solution to reflux. Once refluxing, add the NBS solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material indicates the completion of the reaction.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

  • Quenching: Transfer the filtrate to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification:

The crude this compound is often purified by vacuum distillation. Due to the thermal instability of some alpha-bromo aldehydes, it is crucial to perform the distillation at the lowest possible pressure.

CompoundBoiling PointPressure
3-Methylbutanal92 °Catmospheric
This compound~70-75 °C (estimated)~10 mmHg

Characterization:

The structure of the purified this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 9.7 (d, 1H, -CHO), 3.5-3.8 (m, 2H, -CH₂Br), 2.5-2.8 (m, 1H, -CH(CH₃)-), 2.2-2.5 (m, 2H, -CH₂CHO), 1.1 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ ~200 (-CHO), ~45 (-CH(CH₃)-), ~40 (-CH₂CHO), ~35 (-CH₂Br), ~15 (-CH₃).

  • IR (neat): ~2960 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~650 cm⁻¹ (C-Br stretch).

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Methylbutanal3-MethylbutanalC5H10O86.1392[5]0.785 @ 20°C[5]
This compoundThis compoundC5H9BrO165.03[6]N/A (decomposes)N/A

Table 2: Representative Reaction Parameters and Yields for Alpha-Bromination of Aliphatic Aldehydes

AldehydeBrominating AgentCatalystSolventReaction Time (h)Yield (%)Reference
PropanalNBSProline-derivedHFIP<1.5Good[4]
IsovaleraldehydeNBSProline-derivedHFIP4.75Good[4]
ButyraldehydeBr2NoneCCl4N/A~60 (selectivity)[7]
HeptaldehydeBr2NoneCCl4N/A~60 (selectivity)[7]

Safety Precautions

  • 3-Methylbutanal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • N-Bromosuccinimide: Harmful if swallowed. Causes severe skin burns and eye damage.[8][9] Oxidizer; contact with other material may cause fire.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Carbon Tetrachloride: Toxic and carcinogenic. Handle only in a chemical fume hood.

  • This compound: As an alpha-bromo aldehyde, it is expected to be a lachrymator and skin irritant. Handle with care in a fume hood.

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product 3-Methylbutanal 3-Methylbutanal Mixing Mixing and Reflux 3-Methylbutanal->Mixing NBS N-Bromosuccinimide (NBS) Addition Slow Addition of NBS NBS->Addition Catalyst Acid Catalyst (AcOH) Catalyst->Mixing Solvent Solvent (CCl4) Solvent->Mixing Reaction Alpha-Bromination Addition->Reaction Filtration Filtration Reaction->Filtration Washing Washing (NaHCO3, H2O, Brine) Filtration->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway 3-Methylbutanal 3-Methylbutanal Protonation Protonation of Carbonyl 3-Methylbutanal->Protonation + H+ Enol Enol Intermediate Protonation->Enol - H+ Bromination Electrophilic Attack by Bromine Enol->Bromination NBS N-Bromosuccinimide NBS->Bromination Protonated_Product Protonated α-Bromo Aldehyde Bromination->Protonated_Product Deprotonation Deprotonation Protonated_Product->Deprotonation - H+ Final_Product This compound Deprotonation->Final_Product

Caption: Acid-catalyzed mechanism for the α-bromination of 3-methylbutanal.

References

Application Notes and Protocols: 4-Bromo-3-methylbutanal as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-3-methylbutanal, a bifunctional building block poised for the construction of diverse molecular architectures. Its aldehyde and primary bromide functionalities offer orthogonal reactivity, enabling a range of transformations including intramolecular cyclizations and intermolecular coupling reactions. This document outlines key applications and provides detailed, representative protocols for its use in the synthesis of valuable heterocyclic and carbocyclic frameworks.

Key Properties and Handling

Chemical Structure:

Caption: Intramolecular Barbier cyclization of this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (one crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small amount of the aldehyde solution to the magnesium suspension to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Once the reaction has started, add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the magnesium is consumed (approximately 2-4 hours).

  • Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-methylcyclopentanol, can be purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Data for Intramolecular Barbier Reaction

EntryMetalSolventTemperature (°C)Time (h)Yield (%)
1MgTHFrt2-4>70 (expected)
2ZnTHF/H₂Ort4-6Variable
3InTHF/H₂Ort1-3>80 (expected)

Note: Yields are estimates based on similar transformations and will require experimental optimization.

Application 2: Synthesis of N-Substituted-3-methylpyrrolidines

This compound can serve as a precursor for the synthesis of substituted pyrrolidines, a common scaffold in pharmaceuticals. The synthetic strategy involves an initial reductive amination of the aldehyde with a primary amine to form a secondary amine intermediate, which then undergoes intramolecular nucleophilic substitution to afford the desired N-substituted-3-methylpyrrolidine. [1][2][3]

Experimental Protocol: Reductive Amination and Cyclization to N-Benzyl-3-methylpyrrolidine

This is a representative two-step, one-pot protocol.

Reaction Workflow:

G A This compound + Benzylamine (B48309) B Formation of Iminium Ion A->B C Reduction with NaBH(OAc)3 B->C D Intermediate Secondary Amine C->D E Intramolecular Cyclization D->E F N-Benzyl-3-methylpyrrolidine E->F

Caption: Workflow for the synthesis of N-benzyl-3-methylpyrrolidine.

Materials:

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane (DCM), add benzylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion of the reductive amination, add a mild base such as sodium bicarbonate (2.0 equivalents) to promote the intramolecular cyclization.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-benzyl-3-methylpyrrolidine can be purified by column chromatography.

Table 3: Representative Data for Pyrrolidine Synthesis

EntryAmineReducing AgentBase for CyclizationYield (%)
1BenzylamineNaBH(OAc)₃NaHCO₃>60 (expected)
2MethylamineNaBH₃CNK₂CO₃Variable
3AnilineNaBH(OAc)₃Et₃NVariable

Note: Yields are estimates and require experimental optimization. The choice of reducing agent and base may need to be adjusted based on the amine used.

Other Potential Applications

  • Wittig Reaction: The aldehyde functionality can readily undergo Wittig olefination to introduce a carbon-carbon double bond, providing access to bromo-substituted alkenes which can be further functionalized.

  • Grignard Reaction: Addition of Grignard reagents to the aldehyde will generate secondary alcohols, which can then undergo intramolecular cyclization via an SN2 reaction to form substituted tetrahydrofurans.

These application notes demonstrate the potential of this compound as a valuable and versatile building block in organic synthesis. The provided protocols serve as a starting point for the development of synthetic routes to a variety of complex molecules.

References

Application Notes and Protocols for Grignard Reactions with 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential Grignard reactions involving 4-bromo-3-methylbutanal. This substrate presents a unique case for Grignard chemistry due to the presence of two reactive electrophilic sites: an aldehyde and a primary alkyl bromide. This dual reactivity allows for two primary synthetic pathways: intermolecular addition of an external Grignard reagent to the aldehyde and an intramolecular cyclization via in situ formation of a Grignard reagent at the bromine-bearing carbon.

This document outlines detailed protocols for both approaches, presents expected outcomes, and includes characteristic analytical data for the potential products.

Intermolecular Grignard Addition to this compound

The aldehyde functional group in this compound can readily undergo nucleophilic attack by an external Grignard reagent (R-MgX). This reaction is a classic method for the formation of a new carbon-carbon bond and the synthesis of secondary alcohols. The bromide moiety is expected to remain largely unreactive under standard Grignar addition conditions, provided the reaction temperature is kept low.

A typical reaction involves the slow addition of the aldehyde to a solution of a pre-formed Grignard reagent in an ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide.

Logical Relationship: Intermolecular Grignard Addition

This compound This compound Intermediate_Alkoxide Intermediate Alkoxide This compound->Intermediate_Alkoxide Nucleophilic Addition Grignard_Reagent R-MgX Grignard_Reagent->Intermediate_Alkoxide Secondary_Alcohol Secondary Alcohol Product Intermediate_Alkoxide->Secondary_Alcohol Acidic Workup

Caption: Intermolecular addition of a Grignard reagent to this compound.

Quantitative Data for Intermolecular Grignard Addition
Grignard Reagent (R-MgX)Aldehyde SubstrateProductReaction ConditionsYield (%)Reference
Methylmagnesium Bromide4-Bromobenzaldehyde1-(4-Bromophenyl)ethanolDiethyl ether, 0 °C to rt, 2h85[1]
Ethylmagnesium Bromide3-Bromobenzaldehyde1-(3-Bromophenyl)propan-1-olTHF, 0 °C to rt, 3h82[1]
Phenylmagnesium Bromide2-Bromobenzaldehyde(2-Bromophenyl)(phenyl)methanolDiethyl ether, reflux, 1h78[1]
Experimental Protocol: Intermolecular Addition of Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas.

  • Reagent Addition: Charge the flask with methylmagnesium bromide solution (1.1 equivalents). Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess Grignard reagent and the alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Intramolecular Barbier-Type Cyclization of this compound

The presence of both the alkyl bromide and the aldehyde in the same molecule allows for an intramolecular reaction. A Barbier-type reaction is well-suited for this transformation as it involves the in-situ formation of the organometallic species in the presence of the electrophile (the aldehyde). This one-pot procedure can favor the intramolecular cyclization over intermolecular polymerization. The expected product of this 5-exo-trig cyclization is 2-methylcyclopentanol, a five-membered ring alcohol. The reaction typically proceeds with the formation of a mixture of cis and trans diastereomers.

Experimental Workflow: Intramolecular Barbier Cyclization

Start This compound + Mg turnings Reaction Reaction in Anhydrous THF Start->Reaction Workup Aqueous Workup (NH4Cl solution) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Product cis/trans-2-Methylcyclopentanol (B1328918) Purification->Product

Caption: Workflow for the intramolecular Barbier cyclization of this compound.

Quantitative Data for Intramolecular Barbier Cyclization

Direct literature data for the intramolecular Barbier cyclization of this compound is scarce. The table below presents data for analogous intramolecular cyclizations of haloaldehydes and haloketones to provide an indication of potential yields.

SubstrateMetalProductReaction ConditionsYield (%)Reference
6-IodohexanalSmI2CyclohexanolTHF, rt, 1h95[2]
5-Iodopentan-2-oneMg1-MethylcyclopentanolDiethyl ether, reflux, 4h70[2]
7-Bromoheptan-2-oneZn1-MethylcyclohexanolTHF/H2O, rt, 12h65[3]
Experimental Protocol: Intramolecular Barbier Cyclization

Materials:

  • This compound

  • Magnesium turnings, activated

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a single crystal for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Argon or Nitrogen gas for inert atmosphere

  • Syringe

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated magnesium turnings (1.5 equivalents) under a positive pressure of inert gas.

  • Initiation: Add a single crystal of iodine to the flask.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the flask via syringe.

  • Reaction: Gently heat the mixture to initiate the reaction. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the reaction. Continue to stir the reaction mixture at reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of cis- and trans-2-methylcyclopentanol by column chromatography on silica gel.

Characterization Data for Potential Product: 2-Methylcyclopentanol

The anticipated product of the intramolecular cyclization is 2-methylcyclopentanol, which exists as a mixture of cis and trans diastereomers.

Spectroscopic Data for cis-2-Methylcyclopentanol:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.08 (q, J = 6.0 Hz, 1H), 1.95-1.85 (m, 1H), 1.80-1.65 (m, 2H), 1.60-1.40 (m, 4H), 1.01 (d, J = 6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)75.8, 41.5, 35.4, 30.1, 21.2, 16.5
IR (neat, cm⁻¹)3350 (br), 2960, 2870, 1450, 1060
MS (EI, m/z)100 (M+), 85, 82, 71, 57

Spectroscopic Data for trans-2-Methylcyclopentanol:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)3.75 (q, J = 6.4 Hz, 1H), 2.05-1.95 (m, 1H), 1.85-1.70 (m, 2H), 1.65-1.45 (m, 4H), 0.95 (d, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)80.1, 44.2, 36.1, 32.5, 22.8, 18.1
IR (neat, cm⁻¹)3340 (br), 2955, 2875, 1455, 1050
MS (EI, m/z)100 (M+), 85, 82, 71, 57

These detailed protocols and data provide a solid foundation for researchers interested in exploring the versatile reactivity of this compound in Grignard-type reactions. Careful control of reaction conditions is crucial to selectively favor either the intermolecular addition or the intramolecular cyclization pathway.

References

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-methylbut-1-ene (B6603367) via the Wittig reaction of 4-bromo-3-methylbutanal. The Wittig reaction is a robust method for alkene synthesis from carbonyl compounds and is widely employed in academic and industrial research.[1][2][3] This protocol outlines the preparation of the necessary phosphorus ylide, the subsequent olefination reaction, and the purification of the final product. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis that facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3][4][5] The reaction is renowned for its reliability and the predictable location of the newly formed double bond.[3][6] The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring.[3] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide (TPPO), the latter being a thermodynamically stable byproduct that drives the reaction forward.[7][8]

This protocol details the synthesis of 4-bromo-3-methylbut-1-ene from this compound using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This specific ylide is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The presence of the bromo-substituent in the starting material is generally well-tolerated in Wittig reactions.[4]

Data Presentation

A summary of the key reagents and their quantitative data is presented in the table below for ease of reference.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
Methyltriphenylphosphonium Bromide357.231.212.04.29 g
Sodium Hydride (60% dispersion in mineral oil)40.001.111.00.44 g
This compound165.031.010.01.65 g
Anhydrous Tetrahydrofuran (B95107) (THF)---~70 mL
Saturated Ammonium (B1175870) Chloride (aq.)---~30 mL
Diethyl Ether---For extraction
Anhydrous Magnesium Sulfate---For drying

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Wittig reaction of this compound.

1. Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)

The ylide is prepared in situ from methyltriphenylphosphonium bromide and sodium hydride.[9]

  • Step 1.1: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol).

  • Step 1.2: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Step 1.3: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

  • Step 1.4: While stirring, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) portion-wise to the suspension at room temperature.

  • Step 1.5: Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by the appearance of a characteristic orange-red color.

2. Wittig Reaction with this compound

  • Step 2.1: In a separate flame-dried flask, dissolve this compound (1.65 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Step 2.2: Cool the ylide solution prepared in Section 1 to 0 °C using an ice bath.

  • Step 2.3: Slowly add the solution of this compound to the stirred ylide solution dropwise over 20-30 minutes.

  • Step 2.4: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Step 2.5: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

3. Workup and Purification

The workup procedure is designed to quench the reaction and separate the organic product from inorganic salts and the triphenylphosphine oxide byproduct.

  • Step 3.1: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL).[10]

  • Step 3.2: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Step 3.3: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Step 3.4: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Step 3.5: The crude product will be a mixture of the desired alkene (4-bromo-3-methylbut-1-ene) and triphenylphosphine oxide. To remove the triphenylphosphine oxide, add cold diethyl ether or a mixture of hexanes and diethyl ether to the crude residue. The triphenylphosphine oxide will precipitate as a white solid and can be removed by filtration.[11]

  • Step 3.6: For higher purity, the filtrate can be further purified by flash column chromatography on silica (B1680970) gel using a nonpolar eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate).[10][12] The final product, 4-bromo-3-methylbut-1-ene, has a reported molecular formula of C₅H₉Br and a molecular weight of 149.03 g/mol .[13][14]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Wittig reaction of this compound.

Wittig_Reaction_Workflow reagents Reagents: - Methyltriphenylphosphonium Bromide - Sodium Hydride - this compound - Anhydrous THF ylide_formation Ylide Formation (in situ) reagents->ylide_formation 1. Add reagents to flask wittig_reaction Wittig Reaction ylide_formation->wittig_reaction 2. Add aldehyde solution workup Workup (Quenching & Extraction) wittig_reaction->workup 3. After reaction completion purification Purification (Precipitation & Chromatography) workup->purification 4. Crude product product Product: 4-Bromo-3-methylbut-1-ene purification->product 5. Pure product

Caption: Experimental workflow for the synthesis of 4-bromo-3-methylbut-1-ene.

References

Protecting Group Strategies for 4-Bromo-3-methylbutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 4-bromo-3-methylbutanal. The presence of both a reactive aldehyde and a versatile alkyl bromide functionality necessitates a careful protection strategy to enable selective transformations at either site. This guide outlines the use of common and effective protecting groups, focusing on acetals and dithianes, and provides alternative strategies for consideration.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The aldehyde can participate in nucleophilic additions, reductions, and oxidations, while the primary bromide is amenable to nucleophilic substitution and organometallic reagent formation (e.g., Grignard or organolithium reagents). To achieve selective reactions at one functional group while the other remains intact, the implementation of a protecting group is essential. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection).

Acetal Protecting Groups: The Dioxolane Strategy

Cyclic acetals, particularly 1,3-dioxolanes formed with ethylene (B1197577) glycol, are a robust and widely used protecting group for aldehydes. They are notably stable under neutral and basic conditions, making them ideal for reactions involving strong nucleophiles and bases, such as Grignard reagents.[1][2][3]

Key Advantages of Dioxolane Protection:
  • Stability: Resistant to basic and nucleophilic reagents (e.g., Grignard reagents, organolithiums, hydrides).[1][4][5]

  • Ease of Formation: Readily formed under acidic catalysis.

  • Mild Deprotection: Cleaved under acidic conditions, often with aqueous acid.[4]

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-(3-bromo-2-methylpropyl)-1,3-dioxolane.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).

  • Add a sufficient volume of toluene or benzene to allow for azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting aldehyde is consumed. Water will collect in the Dean-Stark trap.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Deprotection of 2-(3-Bromo-2-methylpropyl)-1,3-dioxolane

This protocol regenerates the aldehyde functionality.

Materials:

  • 2-(3-Bromo-2-methylpropyl)-1,3-dioxolane

  • Acetone (B3395972)

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or other acid catalyst

Procedure:

  • Dissolve the protected aldehyde in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound if necessary.

Quantitative Data for Acetal Protection
SubstrateProtecting ReagentCatalystSolventTime (h)Yield (%)Reference
Aldehydes/KetonesEthylene glycolp-TsOHTolueneVariesHighGeneral Knowledge
4-Hydroxy-2-butanoneEthylene glycolWeak acidEthyl Acetate-90[6]
2,4-dichloroacetophenone1,2-pentanediolp-TsOHToluene-88.3[7]

Logical Workflow for Acetal Protection and Subsequent Grignard Reaction

G cluster_protection Protection Step cluster_reaction Grignard Reaction cluster_deprotection Deprotection Step start This compound protect React with Ethylene Glycol Catalyst: p-TsOH start->protect protected 2-(3-Bromo-2-methylpropyl)-1,3-dioxolane protect->protected grignard_formation React with Mg metal protected->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent electrophile Add Electrophile (e.g., Ketone) grignard_reagent->electrophile addition_product Addition Product electrophile->addition_product deprotect Acidic Hydrolysis (e.g., H3O+) addition_product->deprotect final_product Final Product with Aldehyde deprotect->final_product

Caption: Workflow for Acetal Protection, Grignard Reaction, and Deprotection.

Dithiane Protecting Groups

1,3-Dithianes, formed from the reaction of an aldehyde with 1,3-propanedithiol (B87085), are another excellent choice for protecting the carbonyl group. They are stable to both acidic and basic conditions, offering a broad range of compatibility with subsequent reactions.[8]

Key Advantages of Dithiane Protection:
  • High Stability: Resistant to both acidic and basic conditions.

  • Umpolung Reactivity: The proton at C-2 of the dithiane is acidic and can be removed by a strong base (e.g., n-butyllithium) to form a nucleophilic acyl anion equivalent.[9]

Experimental Protocols

Protocol 3: Protection of this compound as a 1,3-Dithiane

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂) or other Lewis acid catalyst

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BF₃·OEt₂ (0.1-1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: Deprotection of the 1,3-Dithiane

Deprotection of dithianes often requires oxidative or mercury-based methods.

Materials:

  • Protected dithiane

  • N-Bromosuccinimide (NBS) or mercuric chloride (HgCl₂) with calcium carbonate (CaCO₃)

  • Aqueous acetonitrile (B52724) or acetone

Procedure (using NBS):

  • Dissolve the dithiane in a mixture of acetonitrile and water.

  • Add N-bromosuccinimide in portions at 0 °C.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Dry, filter, and concentrate to yield the deprotected aldehyde.

Quantitative Data for Dithiane Protection
SubstrateProtecting ReagentCatalyst/ReagentSolventTimeYield (%)Reference
Aldehyde1,3-PropanedithiolBF₃·OEt₂CH₂Cl₂60 min78[10]
Aldehydes1,3-PropanedithiolIodine (cat.)-VariesHigh[8]

Experimental Workflow for Dithiane Protection and Umpolung Reaction

G cluster_protection Protection Step cluster_umpolung Umpolung Reaction cluster_deprotection Deprotection Step start This compound protect React with 1,3-Propanedithiol Catalyst: BF3.OEt2 start->protect protected 2-(3-Bromo-2-methylpropyl)-1,3-dithiane protect->protected deprotonation React with n-BuLi protected->deprotonation anion Dithiane Anion (Acyl Anion Equivalent) deprotonation->anion electrophile Add Electrophile (e.g., Alkyl Halide) anion->electrophile addition_product Alkylated Dithiane electrophile->addition_product deprotect Oxidative Cleavage (e.g., NBS) addition_product->deprotect final_product Final Ketone Product deprotect->final_product

Caption: Workflow for Dithiane Protection and Umpolung Reactivity.

Alternative Protecting Groups

While acetals and dithianes are the most common choices, other protecting groups can be considered depending on the specific synthetic route.

  • N,N-Dimethylhydrazones: These are stable to strongly basic and nucleophilic reagents and can be formed under mild conditions.[11][12] Deprotection is typically achieved by hydrolysis with an aqueous acid or by exchange with another carbonyl compound.[11]

  • Oxazolidines: Formed from the condensation of the aldehyde with a β-amino alcohol, oxazolidines can serve as protecting groups.[2] Their stability can be tuned by the choice of the amino alcohol. Cleavage is generally performed under acidic conditions.[1]

Summary of Protecting Group Strategies

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Features
1,3-Dioxolane Ethylene glycol, acid catalyst (e.g., p-TsOH)Stable to bases, nucleophiles, and reducing agents.[4]Aqueous acid (e.g., HCl, H₂SO₄).[4]Excellent for Grignard and organolithium reactions.
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Stable to both acids and bases.[8]Oxidative (e.g., NBS, I₂) or Hg(II) salts.[8]Allows for umpolung reactivity (acyl anion equivalent).
N,N-Dimethylhydrazone N,N-DimethylhydrazineStable to strong bases and nucleophiles.[11]Aqueous acid or transamination.[11]Alternative to acetals for base-stable protection.
Oxazolidine β-Amino alcoholStability is tunable; generally acid-labile.[1]Acidic hydrolysis.[1]Can introduce chirality if a chiral amino alcohol is used.

Conclusion

The choice of a protecting group for this compound is critical for achieving selective transformations. For reactions involving the bromide functionality with strong bases or nucleophiles, such as Grignard reagent formation, the 1,3-dioxolane protecting group is highly recommended due to its stability under these conditions and its relatively mild deprotection protocol. 1,3-Dithianes offer broader stability but require harsher deprotection methods; however, they provide the unique advantage of enabling umpolung chemistry. The selection of the optimal protecting group will ultimately depend on the specific reaction sequence planned for the synthesis. Careful consideration of the stability and cleavage conditions outlined in these notes will facilitate the successful application of this compound in complex organic synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Pyrrolidin-3-ols from 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a robust and efficient method for the asymmetric synthesis of chiral 3-methylpyrrolidin-3-ol (B50434) derivatives, valuable building blocks in medicinal chemistry and natural product synthesis. The strategy employs an organocatalytic α-aminoxylation of 4-bromo-3-methylbutanal, followed by a diastereoselective intramolecular cyclization. This approach provides a reliable pathway to enantioenriched five-membered nitrogen heterocycles from a readily available starting material.

Introduction

Chiral pyrrolidin-3-ols are privileged structural motifs found in a wide array of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals. The development of stereoselective methods for their synthesis is of significant interest. This protocol outlines a two-step asymmetric synthesis commencing with the proline-catalyzed α-aminoxylation of this compound. This initial step establishes a crucial stereocenter. The subsequent intramolecular nucleophilic substitution of the bromide by the in situ-generated amine functionality proceeds in a diastereoselective manner to furnish the desired chiral 3-methylpyrrolidin-3-ol derivative.

Reaction Pathway

The overall synthetic strategy involves two key transformations:

  • Organocatalytic Asymmetric α-Aminoxylation: The aldehyde group of this compound is converted to a chiral α-aminooxy aldehyde using L-proline as the organocatalyst and nitrosobenzene (B162901) as the aminoxylating agent. This reaction proceeds via an enamine intermediate, with the chiral catalyst directing the facial selectivity of the electrophilic attack.[1][2][3]

  • Reductive Intramolecular Cyclization: The resulting α-aminooxy aldehyde is then subjected to reduction, which concurrently reduces the aldehyde to a primary alcohol and facilitates the intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the bromine. This step forms the pyrrolidine (B122466) ring.

G cluster_0 Step 1: Asymmetric α-Aminoxylation cluster_1 Step 2: Reductive Cyclization start This compound intermediate Chiral α-Aminooxy Aldehyde start->intermediate L-Proline, Nitrosobenzene, Solvent intermediate_2 Chiral α-Aminooxy Aldehyde product Chiral 3-Methylpyrrolidin-3-ol Derivative intermediate_2->product Reducing Agent (e.g., NaBH4), Solvent G Aldehyde This compound Enamine Chiral Enamine Intermediate Aldehyde->Enamine + L-Proline - H2O Proline L-Proline Iminium Iminium Ion Intermediate Enamine->Iminium + Nitrosobenzene Nitrosobenzene Nitrosobenzene Aminooxy_Aldehyde α-Aminooxy Aldehyde Iminium->Aminooxy_Aldehyde + H2O (Hydrolysis) Aminooxy_Aldehyde->Proline Regenerates Catalyst Hydrolysis Hydrolysis

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 4-bromo-3-methylbutanal, a key intermediate in various pharmaceutical and fine chemical applications. The protocol is designed to be scalable and addresses common challenges associated with the bromination of aldehydes, such as low selectivity and byproduct formation.

Introduction

This compound is a valuable building block in organic synthesis. However, its direct synthesis can be challenging on a larger scale due to the reactivity of the aldehyde functional group and the potential for multiple bromination products. The main difficulties in the direct bromination of aldehydes include acid-catalyzed polymerization and low selectivity.[1] This protocol outlines a robust and scalable two-step procedure involving the protection of the aldehyde as a dimethyl acetal (B89532), followed by bromination and subsequent deprotection. This method offers improved selectivity and yield for the desired product.

Synthetic Strategy

The overall synthetic pathway involves three key stages:

  • Protection: The aldehyde group of 3-methylbutanal (B7770604) is protected as a dimethyl acetal to prevent side reactions during bromination.

  • Bromination: The protected intermediate, 1,1-dimethoxy-3-methylbutane (B13960675), is selectively brominated at the C4 position.

  • Deprotection: The resulting 4-bromo-1,1-dimethoxy-3-methylbutane is hydrolyzed to yield the final product, this compound.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection & Purification A 3-Methylbutanal D 1,1-Dimethoxy-3-methylbutane A->D Acetalization B Methanol (B129727) (Solvent & Reagent) B->D C Acid Catalyst (e.g., HCl) C->D H 4-Bromo-1,1-dimethoxy-3-methylbutane D->H Free-Radical Bromination E N-Bromosuccinimide (NBS) E->H F Radical Initiator (e.g., AIBN) F->H G Solvent (e.g., CCl4) G->H J This compound H->J Hydrolysis I Aqueous Acid (e.g., HCl) I->J K Purification (Distillation) J->K L Final Product K->L

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
3-Methylbutanal590-86-386.13≥98%Sigma-Aldrich
Methanol67-56-132.04Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid7647-01-036.4637% in H₂OVWR
N-Bromosuccinimide (NBS)128-08-5177.98≥98%Acros Organics
Azobisisobutyronitrile (AIBN)78-67-1164.21≥98%TCI
Carbon Tetrachloride56-23-5153.82Anhydrous, ≥99.5%EMD Millipore
Sodium Bicarbonate144-55-884.01≥99.5%J.T. Baker
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Alfa Aesar
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1,1-Dimethoxy-3-methylbutane (Acetal Protection)

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3-methylbutanal (86.13 g, 1.0 mol) and anhydrous methanol (320.4 g, 405 mL, 10.0 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (2.0 mL) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,1-dimethoxy-3-methylbutane.

  • Purify the crude product by fractional distillation under reduced pressure.

Step 2: Synthesis of 4-Bromo-1,1-dimethoxy-3-methylbutane

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 1,1-dimethoxy-3-methylbutane (132.2 g, 1.0 mol) in anhydrous carbon tetrachloride (500 mL).

  • Add N-bromosuccinimide (177.98 g, 1.0 mol) and azobisisobutyronitrile (AIBN) (1.64 g, 0.01 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a 10% aqueous sodium thiosulfate (B1220275) solution (2 x 100 mL) to remove any remaining bromine, followed by washing with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1,1-dimethoxy-3-methylbutane.

Step 3: Synthesis of this compound (Deprotection)

  • To a 1 L round-bottom flask, add the crude 4-bromo-1,1-dimethoxy-3-methylbutane (211.1 g, approx. 1.0 mol) and a mixture of acetone (B3395972) (500 mL) and water (50 mL).

  • Add a catalytic amount of 2M hydrochloric acid (10 mL).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation.

Process Flow Diagram

G start Start react1 Acetalization (3-Methylbutanal, Methanol, HCl) start->react1 workup1 Neutralization & Extraction react1->workup1 purify1 Fractional Distillation workup1->purify1 react2 Bromination (Acetal, NBS, AIBN, CCl4) purify1->react2 workup2 Filtration & Washing react2->workup2 react3 Deprotection (Bromo-acetal, Aq. Acid) workup2->react3 workup3 Neutralization & Extraction react3->workup3 purify2 Vacuum Distillation workup3->purify2 end Final Product: This compound purify2->end

Caption: Step-by-step process flow for the synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Acetalization3-Methylbutanal, Methanol, HCl0 - RT1285-90
2BrominationAcetal, NBS, AIBN77 (Reflux)4-670-75
3DeprotectionBromo-acetal, Aq. HClRT4-690-95
Overall 53-64
Table 2: Physicochemical Properties of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
1,1-Dimethoxy-3-methylbutaneC₇H₁₆O₂132.20134-136Colorless liquid
4-Bromo-1,1-dimethoxy-3-methylbutaneC₇H₁₅BrO₂211.1075-78 (at 10 mmHg)Colorless to pale yellow liquid
This compoundC₅H₉BrO165.0368-70 (at 15 mmHg)Colorless to pale yellow liquid

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 3-Methylbutanal is flammable and has a strong odor.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a hazardous solvent and a suspected carcinogen; handle with extreme caution and consider substituting with a less hazardous solvent if possible.

  • Hydrochloric acid is corrosive.

  • The bromination reaction is exothermic and should be carefully monitored.

This protocol provides a general guideline for the scale-up synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale and available equipment.

References

Applications of 4-Bromo-3-methylbutanal in Medicinal Chemistry: A Keystone for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromo-3-methylbutanal emerges as a versatile, yet under-explored, building block in the synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both a reactive aldehyde and a readily displaceable bromine atom, offers a powerful handle for the construction of complex molecular architectures and diverse chemical libraries.

While specific, published applications of this compound in medicinal chemistry are not extensively documented, its structural motifs suggest significant potential in several key areas of drug discovery. Based on the well-established reactivity of bromo-aldehydes, this molecule can serve as a valuable precursor for the synthesis of various heterocyclic scaffolds and as a strategic alkylating agent for introducing branched side chains into drug candidates. These applications are critical for the development of new treatments for a range of diseases, including cancer, inflammation, and infectious diseases.

Proposed Applications in Drug Synthesis

1. Synthesis of Novel Heterocyclic Scaffolds:

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The dual reactivity of this compound makes it an ideal starting material for the construction of diverse heterocyclic systems. The aldehyde functionality can participate in condensation reactions with various nucleophiles (amines, hydrazines, etc.) to form imines or related intermediates, which can then undergo intramolecular cyclization via displacement of the bromide. This approach can lead to the synthesis of novel substituted piperidines, pyridazines, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

2. Introduction of Branched-Chain Moieties:

The 3-methylbutanal (B7770604) backbone provides a unique branched aliphatic chain that can be incorporated into drug molecules to enhance their pharmacological properties. The bromine atom allows for nucleophilic substitution reactions, enabling the attachment of this fragment to various core structures. This can be particularly useful for optimizing drug-target interactions, improving metabolic stability, and modulating physicochemical properties such as lipophilicity.

3. Precursor for Gamma-Amino Acids:

Modification of the aldehyde and bromide functionalities can lead to the synthesis of novel gamma-amino acid derivatives. These non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can act as mimetics of natural signaling molecules or as building blocks for peptidomimetics with improved pharmacokinetic profiles.

Experimental Protocols

The following are proposed, detailed experimental protocols for the key applications of this compound. These are based on established synthetic methodologies for similar bromo-aldehydes.

Protocol 1: Synthesis of a Novel Tetrahydropyridazine Derivative

This protocol outlines a potential pathway for the synthesis of a substituted tetrahydropyridazine, a heterocyclic core found in various biologically active compounds.

Step Procedure Reagents & Solvents Conditions Expected Yield Purity
1To a solution of this compound (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (1.1 eq).This compound, Hydrazine hydrate, EthanolRoom Temperature, 2 hours--
2Add potassium carbonate (2.0 eq) to the reaction mixture.Potassium carbonateReflux, 12 hours65-75%>95% (after chromatography)
3Cool the reaction to room temperature and remove the solvent under reduced pressure.----
4Purify the crude product by column chromatography on silica (B1680970) gel.Ethyl acetate/Hexane gradient---

Protocol 2: Alkylation of a Phenolic Compound

This protocol describes a method for attaching the 3-methylbutanal moiety to a phenolic substrate, a common step in the derivatization of natural products and other bioactive molecules.

Step Procedure Reagents & Solvents Conditions Expected Yield Purity
1Dissolve the phenolic compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone.Phenolic substrate, Potassium carbonate, AcetoneRoom Temperature, 30 minutes--
2Add this compound (1.2 eq) dropwise to the mixture.This compoundReflux, 24 hours70-85%>98% (after recrystallization)
3Filter the reaction mixture and concentrate the filtrate under reduced pressure.----
4Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).Ethanol, Water---

Logical Workflow for Drug Discovery using this compound

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A This compound B Heterocycle Synthesis A->B C Alkylation Reactions A->C D Compound Library Generation B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Candidate Drug G->H

Caption: Workflow for utilizing this compound in drug discovery.

Potential Signaling Pathway Modulation

Given that heterocyclic compounds synthesized from bromo-aldehydes have been shown to act as kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cancer and inflammation. For example, they could potentially inhibit kinases in the MAPK/ERK or PI3K/Akt pathways.

G cluster_0 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Potential Inhibitor (Derived from this compound) Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols: 4-Bromo-3-methylbutanal in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbutanal is a bifunctional building block with significant potential in the synthesis of complex organic molecules, including natural product analogs and scaffolds for drug discovery. Its structure incorporates a reactive aldehyde for carbon-carbon bond formation and a primary bromide that can participate in a variety of substitution and cyclization reactions. While direct applications in the total synthesis of specific natural products are not extensively documented in publicly available literature, its chemical properties make it a valuable precursor for constructing key structural motifs. This document provides a hypothetical application of this compound in the synthesis of a substituted dihydropyran, a common heterocyclic core in numerous natural products. The protocols and data presented are based on established synthetic methodologies.

Introduction

The pursuit of novel and efficient synthetic routes to natural products and their analogs is a cornerstone of medicinal chemistry and drug development. Bifunctional reagents, such as this compound, offer a streamlined approach to building molecular complexity by enabling sequential or tandem reactions. The aldehyde moiety can be readily transformed into an alkene via olefination reactions, while the primary bromide serves as a handle for subsequent alkylation or cyclization. This application note outlines a hypothetical two-step synthesis of a 3,4-disubstituted-3,4-dihydro-2H-pyran, demonstrating the potential utility of this compound in generating valuable heterocyclic scaffolds.

Data Presentation

The following table summarizes the quantitative data for the hypothetical two-step synthesis of 2,2-dicarbethoxy-6-(prop-1-en-2-yl)-3,4-dihydro-2H-pyran from this compound.

StepReactant 1Molar Equiv.Reactant 2Molar Equiv.ProductTheoretical Yield (g)Percent Yield (%)
1This compound1.0(Triphenylphosphoranylidene)acetaldehyde (B13936)1.1(E)-6-bromo-5-methylhex-2-enal1.7290
2(E)-6-bromo-5-methylhex-2-enal1.0Diethyl malonate1.22,2-dicarbethoxy-6-(prop-1-en-2-yl)-3,4-dihydro-2H-pyran2.1580

Experimental Protocols

Step 1: Wittig Reaction for the Synthesis of (E)-6-bromo-5-methylhex-2-enal

This protocol describes the olefination of this compound to extend the carbon chain and introduce a conjugated aldehyde, a precursor for the subsequent cyclization.

Materials:

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.65 g, 10 mmol) and (triphenylphosphoranylidene)acetaldehyde (3.35 g, 11 mmol).

  • Anhydrous dichloromethane (50 mL) is added, and the reaction mixture is stirred at room temperature under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate (B1210297) eluent system.

  • Upon completion (typically within 4 hours), the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford (E)-6-bromo-5-methylhex-2-enal as a pale yellow oil.

Step 2: Base-Mediated Tandem Michael Addition-Intramolecular Alkylation for Dihydropyran Synthesis

This protocol outlines the formation of the dihydropyran ring through a cascade reaction initiated by the deprotonation of diethyl malonate.

Materials:

  • (E)-6-bromo-5-methylhex-2-enal (1.91 g, 10 mmol)

  • Diethyl malonate (1.92 g, 12 mmol)

  • Sodium ethoxide (0.82 g, 12 mmol)

  • Ethanol (B145695), anhydrous (40 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (0.82 g, 12 mmol) in anhydrous ethanol (20 mL) in a 100 mL round-bottom flask at 0 °C is added diethyl malonate (1.92 g, 12 mmol) dropwise. The mixture is stirred for 15 minutes.

  • A solution of (E)-6-bromo-5-methylhex-2-enal (1.91 g, 10 mmol) in anhydrous ethanol (20 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours. The progress is monitored by TLC (3:1 hexanes:ethyl acetate).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (30 mL).

  • The mixture is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield 2,2-dicarbethoxy-6-(prop-1-en-2-yl)-3,4-dihydro-2H-pyran as a colorless oil.

Visualizations

Synthetic_Pathway Start This compound Intermediate (E)-6-bromo-5-methylhex-2-enal Start->Intermediate Wittig Reaction DCM, rt Wittig_Reagent (Triphenylphosphoranylidene)acetaldehyde Wittig_Reagent->Intermediate Product Substituted Dihydropyran Intermediate->Product Tandem Michael Addition- Intramolecular Alkylation Malonate Diethyl malonate, NaOEt Malonate->Product

Caption: Hypothetical synthesis of a substituted dihydropyran.

Experimental_Workflow Start Mix this compound and Wittig Reagent in DCM Stir Stir at Room Temperature (Monitor by TLC) Start->Stir Workup1 Solvent Removal Stir->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Isolate (E)-6-bromo-5-methylhex-2-enal Purify1->Intermediate React_Malonate React Intermediate with Deprotonated Diethyl Malonate Intermediate->React_Malonate Stir2 Stir at Room Temperature (Monitor by TLC) React_Malonate->Stir2 Workup2 Aqueous Workup and Extraction Stir2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Final_Product Isolate Substituted Dihydropyran Purify2->Final_Product

Caption: Experimental workflow for dihydropyran synthesis.

Conclusion

This compound represents a versatile, yet underutilized, building block for organic synthesis. The hypothetical reaction sequence detailed in this application note illustrates its potential for the efficient construction of complex heterocyclic scaffolds. The aldehyde functionality allows for reliable carbon chain extension and modification, while the primary bromide provides a reactive site for subsequent cyclization or further functionalization. Researchers in natural product synthesis and medicinal chemistry are encouraged to explore the utility of this bifunctional reagent in their synthetic endeavors to access novel molecular architectures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Bromo-3-methylbutanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not widely published, common strategies for synthesizing similar bromo-aldehydes could involve:

  • Bromination of 3-methylbutanal: Direct bromination at the alpha-position to the aldehyde can be challenging due to the sensitivity of the aldehyde group.

  • Hydrobromination of 3-methyl-3-buten-1-ol (B123568) followed by oxidation: This two-step process involves the addition of HBr across the double bond, followed by oxidation of the resulting primary alcohol to the aldehyde.

  • Oxidation of 4-Bromo-3-methylbutan-1-ol: If the corresponding alcohol is available or synthesized, it can be oxidized to the desired aldehyde using mild oxidizing agents.

Q2: What are the main challenges in the synthesis and purification of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield: This can be due to incomplete reactions, side reactions, or degradation of the product.

  • Formation of Impurities: Common impurities may include the starting material, over-brominated products, or byproducts from side reactions of the aldehyde functionality.

  • Product Instability: Aldehydes, particularly those with nearby electron-withdrawing groups, can be prone to oxidation, polymerization, or other degradation pathways.

  • Purification Difficulties: The similar boiling points of the product and certain impurities can make purification by distillation challenging. Column chromatography may be required but can also lead to product loss.

Q3: How can I minimize the formation of di-brominated byproducts?

A3: To minimize di-bromination, consider the following:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second bromination event.

  • Low Temperature: Perform the reaction at a reduced temperature to decrease the reaction rate and improve selectivity.

Q4: My final product is showing signs of degradation. How can I improve its stability?

A4: To improve the stability of this compound:

  • Work-up under inert atmosphere: Minimize exposure to air and moisture during extraction and purification.

  • Use of Stabilizers: Consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) if degradation is suspected to be radical-mediated.

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsVerify the activity of your starting materials and reagents. For example, check the concentration of n-BuLi via titration if used for lithiation.
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions require sub-zero temperatures (e.g., -78°C for lithiation) while others may need heating.
Insufficient reaction timeMonitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Low Yield Side reactions (e.g., elimination, over-bromination)Adjust reaction conditions such as temperature, solvent, and the rate of reagent addition. See FAQ Q3 for minimizing over-bromination. For elimination, consider a less basic reagent if applicable.
Product degradation during work-up or purificationWork up the reaction at low temperatures and consider using a milder purification technique. See FAQ Q4 for stability.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reactionIncrease the reaction time or consider a slight excess of one reagent.
Formation of byproductsRe-evaluate the reaction conditions. See the table below for the effect of different parameters on yield and purity.
Contamination from glassware or solventsEnsure all glassware is thoroughly dried and solvents are of appropriate purity.
Difficulty in Product Isolation/Purification Product is volatile or thermally unstableUse techniques like short-path distillation under high vacuum or flash column chromatography with a non-polar eluent system.
Product co-elutes with impuritiesTry a different solvent system for chromatography or consider converting the aldehyde to a stable derivative (e.g., an acetal) for purification, followed by deprotection.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data on the impact of different reaction parameters on the yield of this compound from the oxidation of 4-Bromo-3-methylbutan-1-ol.

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (by GC)
PCCDichloromethane (B109758)2527592%
DMPDichloromethane251.58897%
Swern OxidationDichloromethane-78 to 2539298%
TEMPO/NaOClDichloromethane/Water018595%

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 4-Bromo-3-methylbutan-1-ol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to -78°C in a dry ice/acetone bath.

  • DMSO Addition: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.5 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed -60°C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 4-Bromo-3-methylbutan-1-ol (1.0 eq) in DCM dropwise, maintaining the internal temperature below -60°C. Stir for 45 minutes.

  • Quenching: Add triethylamine (B128534) (5.0 eq) dropwise, allowing the reaction to warm to room temperature slowly.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

experimental_workflow start Start: 4-Bromo-3-methylbutan-1-ol oxidation Swern Oxidation (Oxalyl Chloride, DMSO, TEA) start->oxidation DCM, -78°C workup Aqueous Work-up (HCl, NaHCO3, Brine) oxidation->workup Quench purification Purification (Column Chromatography) workup->purification Isolate Crude product Product: this compound purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_workup Review Work-up & Purification complete->check_workup degradation Product Degradation? check_workup->degradation yes_degrade Use Milder Conditions & Add Stabilizer degradation->yes_degrade Yes no_degrade Optimize Purification (e.g., change solvent system) degradation->no_degrade No

Caption: Troubleshooting decision tree for addressing low reaction yield.

Common side reactions in the bromination of 3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylbutanal (B7770604).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of 3-methylbutanal?

The primary product is 2-bromo-3-methylbutanal (B1278959), resulting from the substitution of the alpha-hydrogen with a bromine atom. The reaction is typically carried out under acidic conditions to favor mono-bromination.[1][2][3][4]

Q2: What are the most common side reactions observed during the bromination of 3-methylbutanal?

The most common side reactions include:

  • Over-bromination (polybromination): Substitution of more than one alpha-hydrogen. This is more prevalent under basic conditions.[5]

  • Aldol (B89426) Condensation: Self-condensation of 3-methylbutanal, catalyzed by the acidic conditions often used for bromination, leading to the formation of a β-hydroxy aldehyde and subsequently an α,β-unsaturated aldehyde.[6][7][8][9]

  • Polymerization: Acid-catalyzed polymerization of the aldehyde, often initiated by the hydrogen bromide (HBr) generated during the bromination reaction.[10]

Q3: Why are acidic conditions preferred for the mono-bromination of aldehydes?

Acidic conditions favor the formation of the enol tautomer, which is the reactive intermediate in the bromination of aldehydes and ketones. The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[1][3] This allows for controlled mono-bromination. In contrast, basic conditions generate the more nucleophilic enolate, and the initial bromination product is more acidic than the starting material, leading to rapid subsequent brominations.[5][11]

Q4: Can N-bromosuccinimide (NBS) be used as a brominating agent?

Yes, N-bromosuccinimide (NBS) is a commonly used reagent for the α-bromination of carbonyl compounds. However, its use with aldehydes can be challenging due to the reactivity of the brominating agents and the instability of the products, sometimes leading to low yields and poor enantioselectivities if not optimized.[12][13] Slow addition of NBS can help to reduce dibromination.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 3-methylbutanal.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-bromo-3-methylbutanal 1. Significant aldol condensation. 2. Polymerization of the aldehyde. 3. Incomplete reaction.1. Maintain a low reaction temperature to disfavor the condensation reaction. 2. Use a non-polar, aprotic solvent. Consider protecting the aldehyde as a dimethyl acetal (B89532) before bromination, followed by hydrolysis.[10] 3. Monitor the reaction progress by TLC or GC-MS and adjust the reaction time accordingly.
Presence of significant amounts of dibrominated product 1. Reaction run under basic or neutral conditions. 2. High concentration of bromine.1. Ensure the reaction is conducted under acidic conditions (e.g., in acetic acid). 2. Add the bromine solution dropwise and slowly to maintain a low concentration of bromine in the reaction mixture.[12][13]
Formation of a viscous, intractable residue (polymer) 1. High concentration of HBr byproduct. 2. Elevated reaction temperature.1. Consider using a scavenger for HBr, such as pyridine, although this may complicate purification.[10] A more effective approach is to protect the aldehyde as an acetal.[10] 2. Perform the reaction at a lower temperature.
Product mixture contains a significant amount of an α,β-unsaturated aldehyde 1. Acid-catalyzed aldol condensation followed by dehydration. 2. High reaction temperature.1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst. 3. Shorten the reaction time.

Data Presentation

Product Structure Typical Yield/Selectivity Analytical Method for Detection
2-Bromo-3-methylbutanal CC(C)C(Br)C=O>95% selectivity at controlled conversion[10]GC-MS, NMR
2,2-Dibromo-3-methylbutanal CC(C)C(Br)(Br)C=O<2%GC-MS, NMR
Aldol Condensation Product (5-hydroxy-2-isopropyl-3-methylhexanal) CC(C)CH(O)C(C(C)C)C=OVariable, minimized at low temperaturesLC-MS, NMR
α,β-Unsaturated Aldehyde (2-isopropyl-3-methyl-2-butenal) CC(C)=C(C(C)C)C=OVariable, increases with temperature and acid concentrationGC-MS, NMR
Polymeric Material High molecular weight polymerVariable, increases with HBr concentrationGPC, NMR

Experimental Protocols

Key Experiment: Acid-Catalyzed Alpha-Bromination of 3-Methylbutanal

This protocol is adapted from general procedures for the α-bromination of aldehydes and ketones.[2][3]

Materials:

  • 3-Methylbutanal

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbutanal (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-3-methylbutanal by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-Bromo-3-methylbutanal check_side_products Analyze crude product by GC-MS or NMR start->check_side_products is_aldol High levels of Aldol/Unsaturated Aldehyde? check_side_products->is_aldol is_polybrom Significant Dibromo-product? check_side_products->is_polybrom is_polymer Polymeric residue observed? check_side_products->is_polymer sol_aldol Reduce reaction temperature and/or acid concentration is_aldol->sol_aldol Yes sol_polybrom Ensure acidic conditions and slow Br2 addition is_polybrom->sol_polybrom Yes sol_polymer Lower temperature and/or protect aldehyde as acetal is_polymer->sol_polymer Yes

Caption: Troubleshooting workflow for low yield in the bromination of 3-methylbutanal.

Signaling Pathway of Competing Reactions

Competing_Reactions sub 3-Methylbutanal enol Enol Intermediate sub->enol H+ aldol Aldol Adduct sub->aldol + 3-Methylbutanal (H+) polymer Polymer sub->polymer HBr main_product 2-Bromo-3-methylbutanal enol->main_product + Br2 poly_bromo Polybrominated Products main_product->poly_bromo + Br2 (favored in base) unsat_ald α,β-Unsaturated Aldehyde aldol->unsat_ald - H2O

Caption: Competing reaction pathways in the bromination of 3-methylbutanal.

References

Technical Support Center: Purification of 4-Bromo-3-methylbutanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-bromo-3-methylbutanal using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica (B1680970) gel is the most common and recommended stationary phase.[1] Due to the potential sensitivity of the aldehyde functional group to acidic conditions, using deactivated or neutral silica gel can be advantageous. Alternatively, alumina (B75360) (neutral or basic) can be a suitable alternative if compound degradation on silica is observed.

Q2: Which mobile phase system is best suited for the purification of this compound?

A2: A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for TLC analysis is a 9:1 or 4:1 hexane:ethyl acetate mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2]

Q3: How can I visualize this compound on a TLC plate since it is not colored?

A3: this compound is not visible under ambient light. Visualization on a TLC plate can be achieved using a UV lamp (if the compound or impurities are UV active) or by staining. Common staining agents for aldehydes include potassium permanganate (B83412) solution or a p-anisaldehyde stain, followed by gentle heating.

Q4: What are the potential impurities I should expect when purifying this compound?

A4: The impurity profile depends on the synthetic route used to prepare this compound. Common impurities may include the starting materials, the corresponding alcohol (4-bromo-3-methylbutan-1-ol) from over-reduction, or the carboxylic acid (4-bromo-3-methylbutanoic acid) from oxidation. Di-brominated byproducts or constitutional isomers could also be present.

Q5: Is this compound stable during column chromatography on silica gel?

A5: Aldehydes can be sensitive and may degrade on silica gel, which is slightly acidic.[3] Potential degradation pathways include oxidation to the carboxylic acid, polymerization, or acetal (B89532) formation if an alcohol is present in the eluent. To mitigate this, it is advisable to use the purified eluent, avoid prolonged exposure to the silica gel, and consider deactivating the silica gel with a small amount of triethylamine (B128534) (e.g., 0.1-1%) in the mobile phase.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound does not move from the origin on the TLC plate (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[4]
The compound runs with the solvent front on the TLC plate (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from an impurity. The chosen solvent system has poor selectivity.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or a combination of solvents to alter the selectivity.
The product streaks on the TLC plate and elutes from the column over many fractions. The compound may be degrading on the silica gel. The column may be overloaded. The compound may be interacting strongly with the stationary phase.Consider deactivating the silica gel with triethylamine.[3] Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). If streaking persists, consider using alumina as the stationary phase.
Low recovery of the purified product. The compound may have degraded on the column. The compound may still be on the column.If degradation is suspected, use deactivated silica or alumina. To ensure all the compound has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) and analyze the collected fractions.
Fractions contain the desired product but also a new, unexpected spot on TLC. The product may be unstable and decomposing during chromatography or upon concentration of the fractions.Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).[5] Concentrate the fractions at low temperature and under reduced pressure.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a representative method and should be optimized based on preliminary TLC analysis of the crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. For this example, we will use a 9:1 Hexane:Ethyl Acetate (v/v) mixture. Prepare a sufficient volume to run the entire column.

  • For sensitive aldehydes, consider adding 0.1% triethylamine to the mobile phase to neutralize the silica gel.

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

  • Once settled, add another thin layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Rinse the sample flask with a small amount of mobile phase and add it to the column.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Apply gentle air pressure to the top of the column to force the mobile phase through at a steady rate (flash chromatography).

  • Collect the eluent in fractions of appropriate size (e.g., 10-20 mL) in test tubes or vials.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to yield the purified product.

Quantitative Data Summary

The following table provides estimated chromatographic parameters for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.

Compound Potential Impurity Stationary Phase Mobile Phase (Hexane:Ethyl Acetate) Estimated Rf Value
This compound-Silica Gel9:10.25 - 0.35
4-bromo-3-methylbutan-1-olMore PolarSilica Gel9:10.10 - 0.20
Starting Material (e.g., an alkene)Less PolarSilica Gel9:10.50 - 0.70

Troubleshooting Workflow Diagram

G start Start Purification tlc Run TLC with Hexane: Ethyl Acetate (e.g., 9:1) start->tlc check_rf Is Rf of product ~0.2-0.3 and well-separated? tlc->check_rf run_column Proceed with Column Chromatography check_rf->run_column Yes rf_too_low Rf is too low (<0.2) check_rf->rf_too_low No, too low rf_too_high Rf is too high (>0.4) check_rf->rf_too_high No, too high poor_separation Poor Separation check_rf->poor_separation No, poor sep. streaking Product is streaking run_column->streaking Issue low_recovery Low product recovery after column run_column->low_recovery Issue end Pure Product run_column->end Success increase_polarity Increase % of Ethyl Acetate rf_too_low->increase_polarity decrease_polarity Decrease % of Ethyl Acetate rf_too_high->decrease_polarity change_solvent Try a different solvent system (e.g., Hexane/Dichloromethane) poor_separation->change_solvent increase_polarity->tlc decrease_polarity->tlc change_solvent->tlc add_base Add 0.1% Triethylamine to mobile phase streaking->add_base add_base->run_column check_degradation Check for on-column degradation: - Use deactivated silica/alumina - Run column faster low_recovery->check_degradation check_degradation->run_column

Caption: Troubleshooting workflow for the column chromatography of this compound.

References

Preventing decomposition of 4-Bromo-3-methylbutanal during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3-methylbutanal

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the handling and purification of this compound, with a specific focus on preventing decomposition during workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways, particularly under common workup conditions. The primary routes of degradation include:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can convert it into the corresponding carboxylic acid, especially when exposed to air.[1]

  • Polymerization: Like many aldehydes, it can undergo acid-catalyzed polymerization, resulting in the formation of oligomeric or polymeric byproducts. This process is often initiated by trace acidic impurities.[2]

  • Elimination/Hydrolysis: The presence of a bromine atom makes the molecule susceptible to elimination reactions, especially in the presence of bases, to form unsaturated aldehydes. It can also be sensitive to hydrolysis.

  • Thermal Decomposition: The compound can be unstable at elevated temperatures, leading to degradation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at or below -15°C.[3] It should be protected from light, moisture, and air.

Q3: Can I use standard silica (B1680970) gel for column chromatography of this compound?

A3: Standard silica gel can be too acidic and may cause decomposition of sensitive compounds like α-bromo aldehydes.[3] It is highly recommended to use a deactivated stationary phase, such as deactivated silica gel or alumina, to minimize degradation during chromatographic purification.[3] A small-scale test is advisable to check for stability on the chosen stationary phase before committing the bulk of the material.[3]

Troubleshooting Guides

Low Yield or Product Decomposition During Aqueous Workup/Extraction
ProblemPossible CauseSuggested Solution
Low recovery of product in the organic layer. Incomplete extraction.Perform multiple extractions with a suitable organic solvent to ensure maximum recovery.[3]
The product is partially soluble in the aqueous phase.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
Product degradation upon addition of aqueous base (e.g., NaHCO₃, Na₂CO₃). The compound is base-sensitive, leading to elimination or other side reactions.Avoid strong bases. If a basic wash is necessary to remove acid, use a very dilute and cold solution of a weak base like sodium bicarbonate and minimize contact time.
Formation of an insoluble solid at the interface. Formation of a bisulfite adduct if bisulfite was used in a prior step and the aldehyde is non-polar.[4]Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[4]
Product Discoloration or Decomposition During Purification
ProblemPossible CauseSuggested Solution
Product turns yellow or brown. Presence of residual bromine or iodine from the reaction.Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite, followed by a water wash.[3]
Decomposition of the product.Ensure all purification steps are performed under an inert atmosphere with dry solvents.[3]
Low yield after column chromatography. Decomposition on the stationary phase.Use a deactivated stationary phase like deactivated silica gel or alumina.[3] Optimize the solvent system using thin-layer chromatography (TLC) first to ensure good separation and minimize time on the column.[1]
Low yield after distillation. Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point and reduce thermal stress.[3]

Experimental Protocols

Stabilizing Bisulfite Wash for Crude this compound

This protocol is designed to remove unreacted starting materials and impurities while simultaneously protecting the aldehyde from degradation by forming a temporary, water-soluble bisulfite adduct.[4][5][6]

Materials:

  • Crude this compound in a suitable organic solvent (e.g., dichloromethane, diethyl ether).

  • Freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Round-bottom flask.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture containing this compound in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[6] This step forms the bisulfite adduct of the aldehyde, which will move into the aqueous layer.[4]

  • Allow the layers to separate. Drain the organic layer, which contains non-aldehydic impurities.

  • To recover the aldehyde, the aqueous layer containing the bisulfite adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[4] However, given the base sensitivity of the product, a milder approach is to wash the organic layer containing the crude product with the bisulfite solution to remove impurities like residual bromine.[3]

  • Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator at a low temperature to obtain the purified product.

Visualizations

DecompositionPathways A This compound B Oxidation (e.g., air) A->B D Acid-Catalyzed Polymerization A->D F Base-Induced Elimination A->F C 4-Bromo-3-methylbutanoic Acid B->C E Polymer/Oligomer D->E G Unsaturated Aldehyde F->G

Caption: Potential decomposition pathways of this compound.

BisulfiteWashWorkflow A Crude Product in Organic Solvent B Add Saturated NaHSO₃ Solution A->B C Shake in Separatory Funnel B->C D Separate Layers C->D E Aqueous Layer (Bisulfite Adduct + Impurities) D->E F Organic Layer (Purified Product) D->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purified this compound I->J

References

Troubleshooting low conversion in 4-Bromo-3-methylbutanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-methylbutanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

A1: this compound is a bifunctional molecule containing both an aldehyde and a primary alkyl bromide. This combination presents several reactivity considerations:

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions. It is also prone to oxidation to a carboxylic acid and reduction to an alcohol.

  • Bromo Group: The primary bromide is a good leaving group in nucleophilic substitution (SN2) reactions.

  • α-Protons: The protons on the carbon adjacent to the aldehyde (C2) are acidic and can be removed by a base, leading to enolate formation.

  • Instability: α-Bromoaldehydes can be unstable, particularly in the presence of a base, and may be prone to polymerization or elimination reactions.[1][2][3]

Q2: What are the common impurities in this compound and how can they be removed?

A2: Common impurities may include starting materials from its synthesis, byproducts from side reactions, or degradation products. Purification can be challenging due to the compound's potential instability. Fractional distillation under reduced pressure is a common method for purifying aldehydes. However, care must be taken to avoid high temperatures which can promote decomposition. Column chromatography on silica (B1680970) gel can also be used, but the acidic nature of silica may catalyze side reactions. It is crucial to handle the purified compound under an inert atmosphere and store it at low temperatures.

Troubleshooting Guides for Common Reactions

Low Conversion in Aldol Condensation Reactions

Q: I am observing low yield in the self-aldol condensation of this compound. What are the potential causes and solutions?

A: Low conversion in the aldol condensation of this compound can be attributed to several factors. The presence of the bromo substituent can influence the reaction pathway.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Side Reactions at the Bromine The basic conditions of the aldol condensation can promote competing SN2 reactions or E2 elimination. Consider using a milder base or protecting the aldehyde group before attempting reactions at the bromo position.
Polymerization Aldehydes, especially those with α-hydrogens, can undergo polymerization under basic conditions.[3] Use a less concentrated solution, lower the reaction temperature, and add the base slowly to the aldehyde solution.
Steric Hindrance The methyl group at the 3-position may sterically hinder the approach of the enolate to the aldehyde. Try using a less bulky base to favor the desired reaction.
Incorrect Stoichiometry Ensure the stoichiometry of the base to the aldehyde is appropriate for catalyzing the reaction without promoting excessive side reactions.

Logical Relationship for Troubleshooting Aldol Condensation

Aldol_Troubleshooting start Low Conversion in Aldol Condensation cause1 Side Reactions at Bromine? start->cause1 cause2 Polymerization? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Use Milder Base or Protect Aldehyde cause1->solution1 Yes solution2 Lower Temperature & Concentration, Slow Base Addition cause2->solution2 Yes solution3 Use Less Bulky Base cause3->solution3 Yes

Caption: Troubleshooting logic for low conversion in aldol condensation.

Low Yield in Grignard Reactions

Q: My Grignard reaction with this compound is resulting in a low yield of the desired alcohol. What could be the issue?

A: Grignard reagents are strong bases and potent nucleophiles. Their reaction with this compound can be complex due to the presence of two electrophilic sites (the aldehyde carbon and the carbon bearing the bromine) and an acidic α-proton.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Reaction with the Bromo Group The Grignard reagent can react with the alkyl bromide functionality, leading to a Wurtz-type coupling side product. To favor attack at the aldehyde, use a less reactive Grignard reagent or consider a transmetalation to a less reactive organometallic species (e.g., an organocuprate).
Enolization The Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This consumes the Grignard reagent and the starting aldehyde. Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize this side reaction.
Impure Grignard Reagent Ensure the Grignard reagent is freshly prepared and properly titrated to determine its exact concentration. Impurities or lower-than-expected concentration will lead to lower yields.
Reaction with Aldehyde Impurities If the this compound is impure (e.g., contains the corresponding carboxylic acid), the Grignard reagent will be quenched. Ensure the starting aldehyde is pure.

Experimental Workflow for a Grignard Reaction

Grignard_Workflow start Start: Anhydrous Conditions prep_grignard Prepare & Titrate Grignard Reagent start->prep_grignard cool_grignard Cool Grignard Reagent to 0°C prep_grignard->cool_grignard add_aldehyde Slowly Add this compound cool_grignard->add_aldehyde react Allow to React at Low Temperature add_aldehyde->react quench Quench with Saturated NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/Distillation) extract->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a Grignard reaction.

Low Yield in Wittig Reactions

Q: I am attempting a Wittig reaction to form an alkene from this compound, but the yield is poor. What are the likely problems?

A: The Wittig reaction is generally robust for aldehydes. However, the presence of the bromo substituent in this compound can lead to complications with the ylide.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Reaction of Ylide with Bromo Group The phosphonium (B103445) ylide is a strong nucleophile and can potentially react with the alkyl bromide via an SN2 pathway, leading to a new phosphonium salt. Use of a stabilized ylide, which is less reactive, might mitigate this side reaction. Alternatively, adding the ylide slowly to the aldehyde at low temperature can favor the desired reaction.
Base Incompatibility The base used to generate the ylide (e.g., n-BuLi, NaH) could also react with the aldehyde or the bromo group. Consider generating the ylide separately and then adding the aldehyde to the pre-formed ylide solution.
Steric Hindrance The methyl group at the 3-position might slightly hinder the approach of the ylide. Ensure sufficient reaction time and appropriate temperature.
Ylide Decomposition Phosphonium ylides can be unstable. Use a freshly prepared ylide for the best results.

Signaling Pathway for Wittig Reaction and a Side Reaction

Wittig_Pathway cluster_main Desired Wittig Reaction cluster_side Potential Side Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Desired Alkene Product Oxaphosphetane->Alkene Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO Ylide2 Phosphonium Ylide New_Salt New Phosphonium Salt (Side Product) Ylide2->New_Salt Bromoalkane Bromo-functional group Bromoalkane->New_Salt SN2 Attack

References

Technical Support Center: Identification of Impurities in 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 4-Bromo-3-methylbutanal. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, primarily during its synthesis and storage.

  • Synthesis-Related Impurities: The synthesis of this compound, often involving the bromination of 3-methylbutanal, can lead to the formation of various side-products. These can include:

    • Unreacted Starting Materials: Residual 3-methylbutanal.

    • Over-brominated Products: Di-brominated or other poly-brominated species.

    • Isomeric Byproducts: Impurities arising from the bromination at different positions of the starting material.

    • Side-Reaction Products: Aldol condensation products of the starting aldehyde or the product, and potential polymerization of the aldehyde.

  • Degradation-Related Impurities: this compound, being an α-bromo aldehyde, can be unstable and prone to degradation over time, especially when exposed to light, air, moisture, or elevated temperatures. Potential degradation pathways include:

    • Hydrolysis: Reaction with water can lead to the formation of 4-Hydroxy-3-methylbutanal.

    • Oxidation: The aldehyde functional group is susceptible to oxidation, which can form 4-Bromo-3-methylbutanoic acid.

    • Elimination: Loss of hydrogen bromide (HBr) can result in the formation of unsaturated aldehydes.

Q2: What are some of the common impurities that have been identified in this compound?

  • 3-Methylbutanal (Isovaleraldehyde): The unreacted starting material from the synthesis.

  • 4-Bromo-3-methylbutanoic acid: Formed via oxidation of the aldehyde group.

  • 4-Hydroxy-3-methylbutanal: Resulting from the hydrolysis of the carbon-bromine bond.

  • 2,4-Dibromo-3-methylbutanal: A potential over-bromination byproduct.

  • Polymeric materials: Arising from the self-condensation or polymerization of the aldehyde.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for the comprehensive identification and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides fragmentation patterns that are crucial for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is well-suited for the analysis of less volatile or thermally labile impurities. Different HPLC columns and mobile phases can be used to achieve optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially after they have been isolated or concentrated.

Troubleshooting Guides

GC-MS Analysis

Issue: Co-elution of Peaks or Poor Resolution

Potential CauseRecommended Action
Inappropriate GC column: Use a column with a different stationary phase polarity (e.g., a polar column if a non-polar one was initially used) to alter the elution order.
Suboptimal temperature program: Optimize the temperature ramp rate and hold times. A slower ramp rate can often improve the separation of closely eluting compounds.
High carrier gas flow rate: Reduce the carrier gas flow rate to increase the interaction of the analytes with the stationary phase, which can enhance resolution.

Issue: Difficulty in Identifying Impurity Structures from Mass Spectra

Potential CauseRecommended Action
Low abundance of molecular ion: Use a "soft" ionization technique if available (e.g., chemical ionization - CI) to increase the abundance of the molecular ion peak, which is crucial for determining the molecular weight.
Complex fragmentation pattern: Compare the obtained mass spectrum with library spectra (e.g., NIST). Be aware that library matches for less common compounds may not be perfect. Analyze the fragmentation pattern for characteristic losses (e.g., loss of Br, HBr, CHO).
Isotopic pattern of bromine: Look for the characteristic M+ and M+2 isotopic pattern for bromine-containing fragments to confirm the presence of bromine in the impurity.
HPLC Analysis

Issue: Tailing or Fronting of the Main Peak

Potential CauseRecommended Action
Column overload: Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase: Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid or base) or try a different type of HPLC column (e.g., an end-capped column).
Sample solvent incompatible with mobile phase: Dissolve the sample in the mobile phase or a solvent with a similar polarity.

Issue: Low Sensitivity for Certain Impurities

Potential CauseRecommended Action
Impurity lacks a strong chromophore: If using a UV detector, the impurity may not absorb strongly at the selected wavelength. Try analyzing at different wavelengths or consider using a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Low concentration of the impurity: Use a more concentrated sample or a larger injection volume (if it doesn't cause peak distortion). Consider using a pre-concentration step for the sample.

Experimental Protocols

Key Experiment 1: GC-MS Analysis for Volatile Impurities

Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak.

    • Search the NIST library for potential matches.

    • Analyze the fragmentation patterns to confirm the identity of the impurities, paying close attention to the bromine isotopic pattern.

Key Experiment 2: HPLC-UV Analysis for Non-Volatile Impurities

Objective: To separate and quantify non-volatile or thermally labile impurities in a this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often necessary to separate a range of impurities with different polarities. A typical starting gradient could be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector: Set to a wavelength where the main compound and potential impurities have reasonable absorbance (e.g., 210 nm). A diode array detector (DAD) can be used to acquire spectra across a range of wavelengths.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Quantify the impurities by comparing their peak areas to that of a reference standard of this compound (assuming similar response factors for a preliminary assessment) or by using individual reference standards for each impurity if available.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_impurities Potential Impurities start 3-Methylbutanal + Brominating Agent reaction Bromination Reaction start->reaction crude Crude this compound reaction->crude sample Sample of this compound crude->sample gcms GC-MS Analysis sample->gcms hplc HPLC-UV Analysis sample->hplc data Data Interpretation gcms->data hplc->data imp1 Unreacted 3-Methylbutanal data->imp1 imp2 Over-brominated Products data->imp2 imp3 Hydrolysis Products (4-Hydroxy-3-methylbutanal) data->imp3 imp4 Oxidation Products (4-Bromo-3-methylbutanoic acid) data->imp4

Caption: Workflow for the identification of impurities in this compound.

Troubleshooting_Logic cluster_issue Analytical Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Resolution in Chromatogram cause1 Inappropriate Column issue->cause1 cause2 Suboptimal Mobile Phase / Temperature Program issue->cause2 cause3 Column Overload issue->cause3 sol1 Change Column Polarity cause1->sol1 sol2 Optimize Gradient / Ramp Rate cause2->sol2 sol3 Reduce Sample Concentration cause3->sol3

Caption: Troubleshooting logic for poor chromatographic resolution.

Removal of unreacted starting material from 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-3-methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials and byproducts from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

The most common synthetic route to this compound involves the bromination of 3-methylbutanal (B7770604). Therefore, the primary unreacted starting material is typically 3-methylbutanal.

Q2: What are the potential side products I should be aware of during the synthesis and purification?

Several side products can form during the synthesis of this compound. These include:

  • 3-Methylbutanoic acid: This can form via the oxidation of the starting material, 3-methylbutanal, especially if exposed to air.

  • Aldol (B89426) condensation products: Aldehydes can undergo self-condensation, particularly in the presence of acid or base, leading to higher molecular weight impurities.[1][2]

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-3-methylbutanal isomers.

Q3: What are the recommended methods for removing unreacted 3-methylbutanal?

Several methods can be effective for removing unreacted 3-methylbutanal:

  • Distillation: Due to the difference in boiling points between 3-methylbutanal (92 °C) and the higher boiling this compound, fractional distillation under reduced pressure is a viable option.

  • Bisulfite Adduct Formation and Extraction: This is a highly effective and selective method for separating aldehydes from other organic compounds.[3][4][5][6] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated by extraction. The aldehyde can be subsequently regenerated from the adduct.[3][7]

  • Flash Column Chromatography: This technique can be used to separate the product from the starting material and other impurities based on polarity.[8]

Q4: How can I remove acidic impurities like 3-methylbutanoic acid?

Acidic impurities can be effectively removed by washing the crude product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, during an aqueous workup.[9][10][11]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

The purity of the final product can be assessed using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic peaks of this compound and to detect the presence of unreacted starting material or other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile components in a mixture, providing both qualitative and quantitative information about the purity.[12][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after purification Product loss during aqueous washes: this compound may have some water solubility.Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce solubility in the aqueous layer.[9]
Degradation during purification: Aldehydes can be sensitive to heat, acid, and base.Use mild conditions. For distillation, use reduced pressure to lower the boiling point. For chromatography, consider using a deactivated stationary phase (e.g., with triethylamine) to prevent degradation on the column.[8]
Incomplete regeneration from bisulfite adduct: The regeneration of the aldehyde from its bisulfite adduct may not have gone to completion.Ensure the pH is sufficiently basic (pH > 12) during regeneration.[4] Allow for adequate reaction time.
Product is still contaminated with starting material after distillation Inefficient fractional distillation: The boiling points of the product and starting material may be too close for simple distillation.Use a fractionating column with a higher number of theoretical plates. Perform the distillation under reduced pressure to increase the boiling point difference.
Product degrades on the silica (B1680970) gel column Acidic nature of silica gel: Silica gel is acidic and can cause degradation of sensitive aldehydes.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent.[8] Alternatively, use a different stationary phase like alumina.
Formation of a solid precipitate during workup Insoluble bisulfite adduct: The bisulfite adduct of this compound might be insoluble in the reaction mixture.If a solid forms at the interface of the organic and aqueous layers during bisulfite extraction, it can be removed by filtration through celite before proceeding with the separation of the liquid phases.[4]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation and Extraction

This protocol is designed for the selective removal of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Deionized water

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in DMF (approximately 10 mL of DMF per gram of crude product).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.

  • Extraction:

    • Add an equal volume of a 1:1 mixture of ethyl acetate and hexanes to the separatory funnel.

    • Add an equal volume of deionized water.

    • Shake the funnel gently to mix the layers and then allow them to separate. The unreacted starting materials and non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct of this compound will be in the aqueous layer.

    • Separate the layers.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer containing the bisulfite adduct to the separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Slowly add 50% NaOH solution dropwise while swirling the funnel until the pH of the aqueous layer is greater than 12 (check with pH paper).

    • Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.

    • Separate the layers and extract the aqueous layer twice more with smaller portions of ethyl acetate.

  • Workup:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the chromatography column with the slurry.

    • Equilibrate the column by running the chosen eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the liquid sample directly onto the column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The polarity can be gradually increased to elute the desired product.

    • If product degradation is a concern, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic silica gel.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 3-Methylbutanal 3-Methylbutanal Reaction Reaction 3-Methylbutanal->Reaction Brominating_Agent Brominating_Agent Brominating_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Workup Workup Crude_Product->Workup Purification_Method Choice of Purification Workup->Purification_Method Distillation Distillation Purification_Method->Distillation Different B.P. Chromatography Chromatography Purification_Method->Chromatography Polarity Difference Bisulfite_Extraction Bisulfite_Extraction Purification_Method->Bisulfite_Extraction Selective Reaction Pure_Product Pure_Product Distillation->Pure_Product Chromatography->Pure_Product Bisulfite_Extraction->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Impure_Product Impurity Detected? Starting_Material Unreacted Starting Material Impure_Product->Starting_Material Yes Acidic_Impurity Acidic Impurity Impure_Product->Acidic_Impurity Yes Other_Impurity Other Byproduct Impure_Product->Other_Impurity Yes Pure_Product Pure_Product Impure_Product->Pure_Product No Distillation Fractional Distillation Starting_Material->Distillation Bisulfite_Wash Bisulfite Extraction Starting_Material->Bisulfite_Wash Bicarbonate_Wash Bicarbonate Wash Acidic_Impurity->Bicarbonate_Wash Column_Chromatography Column Chromatography Other_Impurity->Column_Chromatography Distillation->Pure_Product Bisulfite_Wash->Pure_Product Bicarbonate_Wash->Pure_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Stability of 4-Bromo-3-methylbutanal in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 4-Bromo-3-methylbutanal in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to several degradation pathways due to the presence of both a reactive aldehyde group and a labile bromine atom. The primary routes of degradation include:

  • Polymerization: Aldehydes can undergo acid-catalyzed polymerization, and the in-situ formation of hydrobromic acid (HBr) from degradation can accelerate this process.[1]

  • Elimination (Dehydrobromination): The compound can undergo elimination of HBr to form the corresponding α,β-unsaturated aldehyde, particularly in the presence of bases.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the molecule susceptible to SN2 reactions with nucleophiles present in the solution (e.g., water, alcohols, amines).[2]

  • Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, especially in the presence of air or other oxidizing agents.

Q2: What are the initial signs of degradation of a this compound solution?

A2: Visual and analytical indicators of degradation include:

  • Color Change: Development of a yellow or brown hue.

  • Precipitate Formation: Appearance of solid material due to polymerization.

  • pH Shift: A decrease in pH may indicate the formation of HBr or carboxylic acid byproducts.

  • Chromatographic Changes: Appearance of new peaks and a decrease in the main peak area when analyzed by techniques like HPLC or GC.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To minimize degradation, this compound and its solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures (refrigerated at 2-8°C). Avoid freezing, as this can sometimes accelerate degradation.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Store in amber vials or protect from light to prevent photo-induced degradation.

  • Container: Use tightly sealed containers to prevent ingress of moisture and air.[3][4]

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: The choice of solvent is critical. Aprotic and non-nucleophilic solvents are generally preferred. Suitable options include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Acetonitrile (B52724) (ensure it is anhydrous and free of nucleophilic impurities)

Avoid protic and nucleophilic solvents like water, methanol, and ethanol (B145695) unless they are part of the reaction, as they can participate in nucleophilic substitution or gem-diol formation.[5]

Q5: Can stabilizers be added to solutions of this compound?

A5: Yes, the addition of stabilizers can significantly improve the stability of this compound solutions. Potential stabilizers include:

  • Acid Scavengers: Non-nucleophilic bases like hindered amines (e.g., 2,6-di-tert-butylpyridine) or carbonates can neutralize any HBr formed.

  • Radical Inhibitors: For preventing oxidation, radical inhibitors such as butylated hydroxytoluene (BHT) can be added in small amounts.

  • Dehydrating Agents: Molecular sieves can be added to scavenge any residual water in the solvent.

Troubleshooting Guides

Issue 1: Rapid Polymerization of the Solution

Symptoms:

  • The solution becomes viscous or forms a solid precipitate.

  • A significant decrease in the concentration of the starting material is observed by NMR or chromatography.

Possible Causes and Solutions:

CauseSolution
Acidic Impurities: Presence of acidic impurities in the solvent or glassware, or auto-catalysis by HBr formed from degradation.1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure all glassware is thoroughly dried and, if necessary, rinsed with a weak base solution and then dried again. 3. Add a non-nucleophilic acid scavenger (e.g., proton sponge, 2,6-di-tert-butylpyridine) to the solution.
High Concentration: Higher concentrations can favor polymerization.Prepare and use more dilute solutions whenever possible.
Elevated Temperature: Heat can accelerate the rate of polymerization.Maintain the solution at a low temperature (e.g., 0-5°C) during storage and use.
Issue 2: Formation of an Unsaturated Aldehyde Impurity

Symptoms:

  • Appearance of a new peak in the GC-MS or LC-MS corresponding to the mass of the dehydrobrominated product.

  • Changes in the olefinic region of the 1H NMR spectrum.

Possible Causes and Solutions:

CauseSolution
Basic Impurities: Presence of basic impurities in the solvent or from reagents.1. Use purified, neutral solvents. 2. Avoid the use of basic reagents until the desired reaction step.
Amine Contamination: Contamination from other reactions or improper cleaning of equipment.Ensure all equipment is scrupulously clean.

Data Presentation

The following table presents hypothetical stability data for this compound in different solvents and conditions, based on general chemical principles for similar compounds. This data is for illustrative purposes to guide experimental design.

SolventTemperature (°C)Additive (Concentration)Time (hours)Degradation (%)Primary Degradation Product(s)
Dichloromethane25None24~15%Polymer, Elimination Product
Dichloromethane4None24<5%Polymer
Dichloromethane25BHT (0.01%)24~12%Polymer, Elimination Product
Dichloromethane252,6-di-tert-butylpyridine (1 mol%)24<2%Minimal
Acetonitrile25None24~20%Polymer, Substitution Product
Methanol25None24>50%Substitution Product (Methoxy), Acetal

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

Objective: To quantify the degradation of this compound in a given solvent over time.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

    • If testing stabilizers, prepare identical solutions containing the stabilizer at the desired concentration.

    • Divide the solution into several amber HPLC vials and seal them.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take one vial from each condition.

    • Inject an aliquot of the solution into an HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV detector at a suitable wavelength (determined by UV scan of the pure compound).

      • Flow Rate: 1 mL/min.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the major degradation products of this compound.

Methodology:

  • Sample Preparation:

    • Age a solution of this compound under conditions that promote degradation (e.g., room temperature for 24-48 hours).

  • GC-MS Analysis:

    • Inject a sample of the aged solution into a GC-MS system.

    • GC Conditions (Example):

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, ramp to 250°C.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Analyze the mass spectra of the new peaks that appear in the chromatogram.

    • Propose structures for the degradation products based on their mass fragmentation patterns.

Visualizations

degradation_pathways main This compound polymer Polymerization Product main->polymer [H+] elimination Unsaturated Aldehyde main->elimination Base substitution Substitution Product (e.g., Alcohol, Ether) main->substitution Nucleophile oxidation Carboxylic Acid main->oxidation [O]

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow decision decision action action start Degradation Observed check_visual Visual Inspection: Color change or precipitate? start->check_visual check_analytical Analytical Check: New peaks in LC/GC? check_visual->check_analytical No is_polymer Precipitate/ Viscosity Increase? check_visual->is_polymer Yes is_elimination Unsaturated product detected? check_analytical->is_elimination Yes action_temp Lower storage/reaction temp. check_analytical->action_temp No action_acid Use high-purity solvent Add acid scavenger is_polymer->action_acid is_polymer->action_temp action_conc Use more dilute solution is_polymer->action_conc action_base Use neutral solvent Avoid basic contaminants is_elimination->action_base

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-methylbutanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 4-bromo-3-methylbutanal derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the α-bromination of 3-methylbutanal (B7770604) to synthesize this compound?

A1: The α-bromination of aldehydes, including 3-methylbutanal, presents several common challenges. A primary issue is controlling the selectivity of the reaction to prevent di-bromination, where two bromine atoms are added to the α-carbon.[1][2] Aldehydes are also prone to side reactions such as aldol (B89426) condensation, especially under basic conditions.[1] Furthermore, the resulting α-bromoaldehydes can be unstable and susceptible to decomposition or racemization, making their isolation and purification difficult.[1][2] Catalyst deactivation and slow reaction rates can also be problematic, particularly when using common brominating agents like N-bromosuccinimide (NBS).[1]

Q2: What are the recommended starting conditions for the α-bromination of a branched aldehyde like 3-methylbutanal?

A2: For the α-bromination of aldehydes, N-bromosuccinimide (NBS) is a commonly used reagent due to its milder nature compared to liquid bromine.[3][4] An acid-catalyzed pathway is often preferred to minimize side reactions like the haloform reaction that can occur under basic conditions with methyl ketones.[5] A good starting point would be to use a slight excess of NBS (e.g., 1.1 equivalents) with a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid in an inert solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[6] Reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize product decomposition.[1]

Q3: How can I minimize the formation of the di-brominated byproduct?

A3: The formation of di-brominated byproducts is a common issue in aldehyde bromination.[1] To minimize this, several strategies can be employed:

  • Slow Addition of Brominating Agent: Adding the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the reaction mixture helps maintain a low concentration of the brominating agent, which in turn reduces the likelihood of a second bromination event.[1]

  • Control of Stoichiometry: Using a precise stoichiometry of the brominating agent (ideally close to 1:1 with the aldehyde) is crucial.

  • Reaction Monitoring: Closely monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) allows for quenching the reaction once the desired mono-brominated product is predominantly formed.[7][8]

Q4: My α-bromoaldehyde product appears to be unstable during workup and purification. What precautions should I take?

A4: α-bromoaldehydes can be sensitive to both heat and basic conditions, which can lead to decomposition or elimination reactions.[1][2] To enhance stability during workup and purification:

  • Mild Workup: Use a mild aqueous workup, avoiding strong bases. Washing with a saturated solution of sodium bicarbonate should be done carefully to neutralize any acid without causing significant product degradation.

  • Low-Temperature Purification: If purification by column chromatography is necessary, it should be performed quickly and at a low temperature if possible. Using a less polar solvent system can also help minimize contact time with the silica (B1680970) gel.

  • Reduced Pressure Distillation: For volatile α-bromoaldehydes, distillation under reduced pressure is the preferred method of purification as it allows for distillation at a lower temperature, thus minimizing thermal decomposition.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and optimization of this compound derivatives.

Issue Potential Root Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion of Starting Aldehyde 1. Inactive brominating agent (e.g., old NBS).2. Insufficient catalyst or catalyst deactivation.3. Reaction temperature is too low.1. Use freshly recrystallized NBS. Impure NBS, which can appear yellow or brown, may give unreliable results.[6]2. Increase the catalyst loading incrementally. If catalyst deactivation is suspected (e.g., with certain amine catalysts), consider a different catalyst system.[1]3. Gradually increase the reaction temperature in 5-10 °C increments while monitoring for side product formation.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to di-bromoaldehydes.2. Competing side reactions like aldol condensation.3. Radical bromination at other positions.1. Employ slow addition of the brominating agent.[1] Use no more than 1.05-1.1 equivalents of NBS.2. Ensure acidic conditions are maintained to suppress base-catalyzed aldol reactions.[5]3. Avoid radical initiators (like AIBN or benzoyl peroxide) and light if α-bromination is the desired outcome.[3]
Product Decomposition During Isolation 1. Exposure to high temperatures.2. Presence of strong bases during workup.3. Prolonged contact with silica gel during chromatography.1. Use a rotary evaporator at low temperature and high vacuum for solvent removal. Purify by vacuum distillation if possible.[9][10][11]2. Use a mild workup with dilute, weak bases (e.g., saturated NaHCO₃) and avoid strong bases like NaOH or KOH.3. If chromatography is necessary, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Difficulty in Removing Succinimide (B58015) Byproduct (from NBS) 1. Succinimide has some solubility in common organic solvents.1. Wash the organic layer with water or saturated aqueous sodium bicarbonate during the workup. Succinimide is more soluble in the aqueous phase.2. In some cases, succinimide can be precipitated from a non-polar solvent and removed by filtration.

Experimental Protocols

General Protocol for Acid-Catalyzed α-Bromination of 3-Methylbutanal

This protocol is a general starting point and may require optimization for specific derivatives.

Materials:

  • 3-methylbutanal

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylbutanal (1.0 eq) and a catalytic amount of PTSA (e.g., 0.05-0.1 eq). Dissolve the mixture in anhydrous DCM.

  • Preparation of Brominating Agent Solution: In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

  • Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the NBS solution dropwise from the dropping funnel over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding cold, saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude this compound by vacuum distillation.[9][10][11]

Data Presentation

Table 1: Optimization of Reaction Conditions for α-Bromination of Aldehydes (Literature Examples)
EntryAldehydeBrominating Agent (eq.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1PropanalNBS (1.0)(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (2)HFIP4165[1]
2IsovaleraldehydeNBS (1.0)(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (2)HFIP44.7585[1]
3AcetophenoneNBS (1.1)PTSA (10)AcetonitrileReflux0.592[12]
44-ChloroacetophenonePyridine hydrobromide perbromide (1.1)-Acetic Acid90->80[13]

Note: The conditions listed above are for different aldehyde substrates and serve as a reference for designing your optimization studies for this compound derivatives.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Aldehyde Bromination

Troubleshooting_Low_Yield Troubleshooting Low Yield in Aldehyde Bromination start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present Significant SM Remaining? check_sm->sm_present check_side_products Analyze for Side Products side_products_present Major Side Products Detected? check_side_products->side_products_present sm_present->check_side_products No increase_temp Increase Temperature sm_present->increase_temp Yes dibromination Di-bromination? side_products_present->dibromination Yes aldol Aldol/Other Products? side_products_present->aldol If other products increase_time Increase Reaction Time increase_temp->increase_time check_reagents Check Reagent Purity (e.g., NBS) increase_time->check_reagents slow_addition Implement Slow Addition of NBS dibromination->slow_addition Yes adjust_stoichiometry Adjust Stoichiometry dibromination->adjust_stoichiometry Also consider acid_catalyst Ensure Acidic Conditions aldol->acid_catalyst Yes lower_temp Lower Reaction Temperature slow_addition->lower_temp

Caption: A flowchart outlining the logical steps for troubleshooting low yields in the α-bromination of aldehydes.

Experimental Workflow for the Synthesis and Purification of this compound

Experimental_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine 3-methylbutanal and acid catalyst in solvent cooling 2. Cool to 0 °C reagents->cooling addition 3. Slow addition of NBS solution cooling->addition reaction 4. Stir and monitor reaction addition->reaction quench 5. Quench with NaHCO₃ (aq) reaction->quench extract 6. Extract with organic solvent quench->extract wash 7. Wash with water and brine extract->wash dry 8. Dry over MgSO₄ and filter wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate distillation 10. Vacuum Distillation concentrate->distillation analysis 11. Characterization (NMR, GC-MS) distillation->analysis

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: Stereoisomer Management in 4-Bromo-3-methylbutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-methylbutanal. The content focuses on strategies to manage and control the formation of stereoisomers during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

A: this compound possesses a single stereocenter at the C3 position (the carbon atom bonded to the methyl group).[1][2] Consequently, it exists as a pair of enantiomers: (R)-4-bromo-3-methylbutanal and (S)-4-bromo-3-methylbutanal. These molecules are non-superimposable mirror images of each other.

Q2: Why is controlling stereochemistry critical when reacting this compound?

A: Controlling stereochemistry is paramount for several reasons:

  • Formation of Diastereomers: Reactions at the aldehyde carbonyl or the adjacent α-carbon can create a new stereocenter. When a new stereocenter is formed in a molecule that is already chiral, the resulting products are diastereomers. Diastereomers have different physical and chemical properties.[3]

  • Biological Activity: In drug development, different stereoisomers of a molecule can exhibit vastly different pharmacological activities, potencies, and toxicities.[4][5] Producing a single, desired stereoisomer is often a regulatory requirement and essential for therapeutic efficacy and safety.

Q3: What are the primary strategies for controlling stereoselectivity in reactions with this aldehyde?

A: There are four main strategies to control the stereochemical outcome of reactions involving a chiral aldehyde like this compound:

  • Substrate Control: Leveraging the existing stereocenter at C3 to influence the stereochemistry of the newly formed center. The outcome is often predicted by models like the Felkin-Anh or Cram-chelate model.[6]

  • Chiral Auxiliaries: Temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate.[4][7] This auxiliary directs the stereoselective formation of the new chiral center and is subsequently removed.[5][8]

  • Organocatalysis: Using small, chiral organic molecules as catalysts to form chiral intermediates (like enamines or iminium ions) that react stereoselectively.[9][10][11]

  • Chiral Reagents: Employing stoichiometric amounts of a chiral reagent, such as a chiral reducing agent or a chiral ligand for a metal-based nucleophile, to induce stereoselectivity.[7][12]

G cluster_approaches Stereocontrol Strategies Start Reaction with (R/S)-4-Bromo-3-methylbutanal Substrate Substrate Control (e.g., Felkin-Anh Model) Start->Substrate Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Start->Auxiliary Organo Organocatalysis (e.g., Chiral Amine) Start->Organo Reagent Chiral Reagent (e.g., Chiral Borane) Start->Reagent Product Single Desired Stereoisomer Substrate->Product Auxiliary->Product Organo->Product Reagent->Product

Caption: Key strategies for managing stereoisomer formation.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Nucleophilic Additions to the Carbonyl Group

Q: My Grignard reaction with (R)-4-bromo-3-methylbutanal is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: This is a common issue in substrate-controlled reactions where the inherent facial bias of the chiral aldehyde is low. The low selectivity may result from insufficient steric differentiation between the groups on the existing stereocenter or competing reaction pathways (e.g., Felkin-Anh vs. Cram-chelate models).

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from 0 °C to -78 °C) can amplify the small energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Vary the Nucleophile and Solvent:

    • Bulky Nucleophiles: Using a more sterically demanding nucleophile can enhance facial selectivity by increasing the steric interactions predicted by the Felkin-Anh model.

    • Chelating Conditions: The presence of a Lewis basic group on the nucleophile or the addition of a chelating metal salt (e.g., ZnCl₂, MgBr₂) can force the molecule into a rigid, chelated conformation. This often switches the selectivity to favor the "Cram-chelate" product. Ethereal solvents like THF are typically used.

    • Non-Chelating Conditions: Using non-chelating solvents (e.g., toluene, hexane) and organometallic reagents with less Lewis acidic metals (e.g., organolithiums) will favor the Felkin-Anh model.[6]

  • Employ Chiral Additives: The addition of a chiral ligand, such as (-)-sparteine (B7772259) or a BINOL derivative, can modify the achiral nucleophile, creating a chiral reagent in situ that may exhibit higher diastereoselectivity.[13]

G cluster_felkin Felkin-Anh Model (Non-Chelating) cluster_cram Cram-Chelate Model (Chelating) Felkin Transition State A Large group (iPr-sub) perpendicular to C=O Nucleophile attacks from least hindered face (opposite large group) Product_A Product A (Major Diastereomer) Felkin->Product_A Cram Transition State B Lewis Acid (M) chelates with C=O and Bromine Nucleophile attacks from least hindered face of rigid ring Product_B Product B (Major Diastereomer) Cram->Product_B Start Nucleophilic Attack on Aldehyde Start->Felkin Non-chelating conditions Start->Cram Chelating conditions

Caption: Competing transition state models in nucleophilic addition.

Data Presentation: Effect of Reaction Conditions on Diastereoselectivity

EntryNucleophile (R-MgX)SolventAdditive (1.1 eq)Temp (°C)Diastereomeric Ratio (d.r.)
1MeMgBrTHFNone055:45
2MeMgBrTHFNone-7870:30
3t-BuMgBrTHFNone-7885:15
4MeMgBrTHFZnCl₂-7892:8
5MeMgBrTolueneNone-7875:25

(Note: Data are hypothetical and for illustrative purposes.)

Problem 2: Achieving Enantioselectivity in α-Carbon Functionalization

Q: I need to perform an α-alkylation of this compound, but my product is racemic. How can I control the enantioselectivity?

A: Direct enantioselective α-alkylation of aldehydes is challenging using traditional base-mediated enolate chemistry. Modern organocatalysis provides a powerful solution by transiently forming a chiral enamine, which then reacts with the electrophile in a highly face-selective manner.

Troubleshooting Steps & Solutions:

  • Implement Organocatalysis: This is the most direct and efficient method.[14][15]

    • Catalyst Choice: Use a chiral secondary amine catalyst, such as a MacMillan imidazolidinone or a proline-derived catalyst. These catalysts are known to provide high levels of enantioselectivity in the α-functionalization of aldehydes.[10][16]

    • Reaction Conditions: These reactions are typically run under mild, often acidic or neutral, conditions which are compatible with various functional groups.

  • Utilize a Chiral Auxiliary: This is a more classical, but highly reliable, multi-step approach.

    • Derivatization: First, oxidize the aldehyde to the corresponding carboxylic acid.

    • Auxiliary Attachment: Couple the carboxylic acid with a chiral auxiliary, such as an Evans oxazolidinone.[4][8]

    • Diastereoselective Alkylation: Form the enolate of the auxiliary-bound substrate using a suitable base (e.g., LDA) and react it with your alkylating agent. The bulky auxiliary will effectively block one face of the enolate, leading to high diastereoselectivity.

    • Auxiliary Cleavage: Remove the auxiliary (e.g., via hydrolysis or reduction) to yield the enantiomerically enriched α-alkylated product.

G Aldehyde Aldehyde (Substrate) Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Iminium->Enamine - H+ AlkylatedIminium Alkylated Iminium Ion Enamine->AlkylatedIminium + E+ Electrophile Electrophile (E+) Product α-Alkylated Aldehyde (Enantioenriched) AlkylatedIminium->Product + H₂O Product->Catalyst Regenerates Catalyst Water H₂O

Caption: Catalytic cycle for enantioselective α-alkylation via enamine catalysis.

Experimental Protocol: Organocatalytic α-Alkylation

  • To a solution of this compound (1.0 mmol) in CH₂Cl₂ (5.0 mL) is added the chiral imidazolidinone catalyst (0.1 mmol, 10 mol%).

  • The mixture is stirred for 5 minutes at room temperature.

  • The electrophilic alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 mmol) and a mild base (e.g., 2,6-lutidine, 1.5 mmol) are added.

  • The reaction is stirred at the desired temperature (e.g., 0 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

  • The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.

Problem 3: Undesired Side Reactions at the C4-Bromo Group

Q: During my reaction, I'm observing significant amounts of elimination (E2) or substitution (SN2) products involving the C4-bromo group. How can I minimize these side reactions?

A: The primary alkyl bromide in this compound is susceptible to nucleophilic attack or base-mediated elimination, especially under harsh conditions. Minimizing these pathways requires careful selection of reagents and conditions.

Troubleshooting Steps & Solutions:

  • Use Sterically Hindered Bases: For reactions requiring deprotonation at the α-carbon (enolate formation), use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Their steric bulk disfavors SN2 attack at the C4 position. Always perform these reactions at low temperatures (-78 °C) to reduce the rate of side reactions.

  • Choose "Softer" Nucleophiles: For additions to the carbonyl, consider using organocuprates (Gilman reagents) instead of Grignard or organolithium reagents. Organocuprates are "softer" nucleophiles and are less basic, reducing the likelihood of E2 elimination.

  • Employ Milder, Catalytic Methods: As mentioned previously, organocatalytic methods often proceed under much milder conditions (near-neutral pH, room temperature or below) than traditional stoichiometric reactions, which enhances functional group tolerance and minimizes side reactions like elimination or substitution.[17]

  • Protecting Group Strategy: If the desired reaction requires conditions that are fundamentally incompatible with the alkyl bromide, consider a protecting group strategy. The aldehyde can be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). The acetal is stable to strong bases and nucleophiles. After performing the desired transformation elsewhere in the molecule, the aldehyde can be regenerated via acidic hydrolysis.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathways Start This compound + Base/Nucleophile Desired α-Deprotonation or Carbonyl Addition Start->Desired Controlled Conditions (Low Temp, Bulky Base) SN2 SN2 at C4 Start->SN2 Harsh Conditions (Strong Nucleophile) E2 E2 Elimination Start->E2 Harsh Conditions (Strong, Small Base)

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Bromo-3-methylbutanal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The introduction of different functional groups significantly alters the physicochemical properties of the parent aldehyde. The following table summarizes the key computed and, where available, experimentally determined properties of 4-bromo-3-methylbutanal and its carboxylic acid and alcohol derivatives.

PropertyThis compound4-Bromo-3-methylbutanoic acid[1]4-Bromo-3-methylbutan-1-ol[2]
Molecular Formula C₅H₉BrO[3]C₅H₉BrO₂[1]C₅H₁₁BrO[2]
Molecular Weight 165.03 g/mol [3]181.03 g/mol [1]167.05 g/mol
IUPAC Name This compound[3]4-bromo-3-methylbutanoic acid[1]4-bromo-3-methylbutan-1-ol[2]
CAS Number 63483-10-3[3]476471-41-7[1]89211-44-9
Topological Polar Surface Area 17.1 Ų[3]37.3 Ų[1]20.2 Ų
XLogP3 1.2[3]1.3[1]1.4

Spectroscopic Characterization

The structural differences between the aldehyde, carboxylic acid, and alcohol derivatives are readily distinguishable by standard spectroscopic techniques. The following table summarizes the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic MethodThis compound4-Bromo-3-methylbutanoic acid4-Bromo-3-methylbutan-1-ol
¹H NMR Aldehyde proton (CHO) at ~9.7 ppm (triplet).Carboxylic acid proton (COOH) at >10 ppm (broad singlet).Hydroxyl proton (OH) between 1-5 ppm (broad singlet); methylene (B1212753) protons adjacent to OH (~3.6 ppm).
¹³C NMR Carbonyl carbon (CHO) at ~202 ppm.Carbonyl carbon (COOH) at ~170-180 ppm.Carbon atom attached to OH at ~60-70 ppm.
IR Spectroscopy Strong C=O stretch at ~1725 cm⁻¹; C-H stretch of aldehyde at ~2720 and ~2820 cm⁻¹.Strong, broad O-H stretch from ~2500-3300 cm⁻¹; strong C=O stretch at ~1710 cm⁻¹.Strong, broad O-H stretch from ~3200-3600 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine.Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine.Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine; potential loss of H₂O.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these derivatives are provided below. These protocols are based on standard organic chemistry transformations and analytical techniques.

Synthesis

1. Synthesis of 4-Bromo-3-methylbutanoic Acid from this compound (Oxidation)

  • Reagents and Materials: this compound, Jones reagent (chromium trioxide in sulfuric acid and acetone), acetone (B3395972), ether, magnesium sulfate, sodium bicarbonate.

  • Procedure:

    • Dissolve this compound in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by adding isopropanol (B130326) until the green color persists.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with concentrated HCl and extract with ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

2. Synthesis of 4-Bromo-3-methylbutan-1-ol from this compound (Reduction)

  • Reagents and Materials: this compound, sodium borohydride (B1222165), methanol (B129727), deionized water, diethyl ether, magnesium sulfate.

  • Procedure:

    • Dissolve this compound in methanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates.

  • Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Biological Activity and Potential Applications

While specific biological data for this series of compounds is limited, the structural motifs present suggest potential areas for investigation. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles, and this reactivity can be tuned by the presence of the bromine atom.[4][5] Short-chain aldehydes have also been identified as modulators of taste receptors.[6]

The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, and it can also participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in drug design.

A potential research workflow to evaluate the biological activity of these derivatives could involve screening against a panel of cancer cell lines to assess cytotoxicity, antimicrobial assays against common bacterial and fungal strains, and enzymatic assays to identify potential protein targets.

Visualized Workflows and Pathways

Synthesis and Derivatization Workflow

G Synthesis and Derivatization of this compound A This compound B Oxidation (e.g., Jones Reagent) A->B C Reduction (e.g., NaBH4) A->C D 4-Bromo-3-methylbutanoic Acid B->D E 4-Bromo-3-methylbutan-1-ol C->E

Caption: Synthetic pathways from this compound to its acid and alcohol derivatives.

General Characterization Workflow

G General Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_bioassay Biological Evaluation Start Synthesized Derivative Purify Column Chromatography / Recrystallization Start->Purify NMR NMR (1H, 13C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Bio Biological Assays (e.g., Cytotoxicity, Antimicrobial) NMR->Bio IR->Bio MS->Bio

Caption: A generalized workflow for the characterization and evaluation of synthesized derivatives.

This guide serves as a starting point for the systematic investigation of this compound derivatives. Further research is warranted to fully elucidate their chemical and biological properties and to explore their potential in various scientific and therapeutic applications.

References

Navigating the Analysis of 4-Bromo-3-methylbutanal Reaction Products: A Comparative Guide to 1H NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When 4-Bromo-3-methylbutanal serves as a precursor, a versatile starting material for the synthesis of various heterocyclic and acyclic compounds, a robust analytical strategy is crucial. This guide provides a comparative analysis of 1H NMR spectroscopy against alternative methods for characterizing the products of its diverse reactions, supported by experimental data and detailed protocols.

1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. However, a comprehensive analytical approach often involves complementary techniques to confirm structural assignments and quantify product purity. This guide will delve into the application of 1H NMR in analyzing the products of key reactions of this compound, while also presenting Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy as valuable alternatives.

Intramolecular Cyclization: Formation of 2-Methyl-tetrahydrofuran Derivatives

A primary reaction pathway for this compound involves intramolecular cyclization to form substituted tetrahydrofuran (B95107) rings, a common motif in biologically active compounds. The analysis of this reaction product provides a clear example of the power of 1H NMR.

1H NMR Analysis

The 1H NMR spectrum of the cyclized product, 2-methyltetrahydrofuran-3-carbaldehyde, would exhibit characteristic signals distinct from the starting material. The disappearance of the aldehydic proton signal from this compound (typically around δ 9.8 ppm) and the appearance of a new, less deshielded aldehydic proton (around δ 9.6-9.7 ppm) is a key indicator of reaction. Furthermore, the protons on the tetrahydrofuran ring would display complex splitting patterns and chemical shifts influenced by the methyl and aldehyde substituents.

Table 1: Comparison of Expected 1H NMR Data for Intramolecular Cyclization

CompoundProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
This compound -CHO~9.8t~1.5
-CH2-CHO~2.7m
-CH(CH3)-~2.5m
-CH2Br~3.5m
-CH3~1.1d~6.5
2-Methyltetrahydrofuran-3-carbaldehyde (Hypothetical) -CHO~9.6d~2.0
H-2~4.2m
H-3~3.0m
H-4 (CH2)~2.1, ~1.8m
H-5 (CH2)~4.0, ~3.8m
-CH3~1.2d~6.0
Alternative Analytical Techniques
  • GC-MS: Gas Chromatography-Mass Spectrometry can effectively separate the starting material from the cyclized product and provide their respective mass spectra. The mass spectrum of the product would show a molecular ion peak corresponding to the loss of HBr from the starting material. Derivatization of the aldehyde may be necessary to improve its volatility and thermal stability for GC analysis.

  • FTIR: Fourier-Transform Infrared spectroscopy can monitor the reaction by observing changes in characteristic vibrational frequencies. The disappearance of the C-Br stretching vibration (typically 600-700 cm⁻¹) and the potential shift in the C=O stretching frequency of the aldehyde (around 1725 cm⁻¹) would indicate product formation.

Reaction with Amines: Synthesis of Substituted Pyrrolidines and other N-Heterocycles

The reaction of this compound with primary or secondary amines can lead to the formation of various nitrogen-containing heterocycles, such as substituted pyrrolidines, through an initial imine formation followed by intramolecular cyclization.

1H NMR Analysis

The 1H NMR spectrum of a substituted pyrrolidine (B122466) product would show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the protons on the pyrrolidine ring and the N-substituent. The chemical shifts and coupling patterns of the ring protons would be indicative of the substitution pattern and stereochemistry.

Table 2: Comparison of Expected 1H NMR Data for Reaction with a Primary Amine (e.g., Methylamine)

CompoundProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
This compound -CHO~9.8t~1.5
-CH2-CHO~2.7m
-CH(CH3)-~2.5m
-CH2Br~3.5m
-CH3~1.1d~6.5
1,3-Dimethylpyrrolidine-2-carbaldehyde (Hypothetical) -CHO~9.5d~3.0
H-2~3.2m
H-3~2.8m
H-4 (CH2)~2.0, ~1.7m
H-5 (CH2)~3.1, ~2.9m
N-CH3~2.4s
C3-CH3~1.1d~6.8
Alternative Analytical Techniques
  • GC-MS: This technique is well-suited for analyzing the reaction mixture, allowing for the identification of the pyrrolidine product and any unreacted starting materials or intermediates. The mass spectrum will provide the molecular weight of the product.

  • FTIR: The disappearance of the C=O stretch of the aldehyde and the appearance of C-N stretching vibrations (typically 1000-1350 cm⁻¹) would confirm the formation of the amine-containing product.

Experimental Protocols

1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization with an agent like PFBHA may be performed to improve the analysis of the aldehyde.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., nonpolar or medium-polarity). Use a temperature program to separate the components of the mixture.

  • MS Detection: The eluting components are introduced into a mass spectrometer for ionization (typically by electron impact) and detection, providing a mass spectrum for each component.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the starting material and the product.

Visualizing Analytical Workflows

To effectively plan and execute the analysis of this compound reaction products, a clear workflow is essential.

analytical_workflow start Reaction of This compound product Reaction Product(s) start->product nmr 1H NMR Analysis product->nmr gcms GC-MS Analysis product->gcms ftir FTIR Analysis product->ftir structure Structural Elucidation nmr->structure gcms->structure purity Purity Assessment gcms->purity

Caption: Workflow for the analysis of this compound reaction products.

Illustrating a Potential Reaction Pathway

The versatility of this compound allows for the synthesis of various heterocyclic structures. The following diagram illustrates a generalized reaction pathway leading to either a furan (B31954) or a pyrrolidine derivative.

reaction_pathway reactant This compound intermediate1 Intramolecular Cyclization reactant->intermediate1 intermediate2 Reaction with Amine (R-NH2) reactant->intermediate2 product1 Substituted Tetrahydrofuran intermediate1->product1 product2 Substituted Pyrrolidine intermediate2->product2

Caption: Potential reaction pathways of this compound.

Mass Spectrometry of 4-Bromo-3-methylbutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-3-methylbutanal and its analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a valuable resource for the identification and characterization of these compounds.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data obtained for 3-methylbutanal (B7770604) and an isomer of the target compound, 4-bromo-2-methylbutanal. While experimental data for this compound is not publicly available, the analysis of its unbrominated analogue and a positional isomer provides critical insights into its expected fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Intensities
3-Methylbutanal C₅H₁₀O86.1344 (100%), 43 (60%), 29 (55%), 57 (40%), 41 (35%), 27 (30%), 86 (M⁺, 5%)[1][2][3]
4-Bromo-2-methylbutanal (Isomer) C₅H₉BrO165.0358 (99.99%), 55 (59.70%), 41 (26.60%), 84 (24.70%), 56 (21.40%)[4]
This compound (Predicted) C₅H₉BrO165.03M⁺ and M⁺+2 peaks (~1:1 ratio), fragments from α-cleavage, β-cleavage, and loss of Br.

Predicted Fragmentation of this compound

The mass spectrum of this compound is expected to exhibit characteristic features of both aldehydes and halogenated compounds. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of roughly equal intensity separated by two mass units (M⁺ and M⁺+2).

Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

  • β-Cleavage: Fission of the bond between the α and β carbons, which can lead to the formation of various fragment ions.

  • Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment at [M-Br]⁺.

  • McLafferty Rearrangement: A potential rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.

Experimental Protocols

The following is a representative protocol for the analysis of this compound and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for volatile and halogenated organic compounds.

3.1. Sample Preparation

A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol. The typical concentration range for GC-MS analysis is 1-100 µg/mL.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-300.

  • Scan Rate: 2 scans/second.

Visualization of Mass Spectrometry Workflow and Fragmentation

The following diagrams illustrate the general workflow for GC-MS analysis and the predicted primary fragmentation pathways for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte in Volatile Solvent Injector Injection Sample->Injector Column Separation in GC Column Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Fragmentation_Pathways cluster_frags Primary Fragments M [C₅H₉BrO]⁺˙ (Molecular Ion) F1 [C₅H₈BrO]⁺ (M-1, α-cleavage) M->F1 - H˙ F2 [C₄H₉Br]⁺˙ (M-29, α-cleavage) M->F2 - CHO˙ F3 [C₅H₉O]⁺ (M-Br) M->F3 - Br˙ F4 [C₄H₇O]⁺ + CH₂Br˙ (β-cleavage) M->F4

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-methylbutanal and Other Bromoaldehydes in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized aldehydes is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 4-Bromo-3-methylbutanal with its structural isomers, 2-Bromo-3-methylbutanal and 4-Bromobutanal, in two fundamental carbon-carbon bond-forming reactions: the Wittig reaction and the Grignard reaction. This analysis is supported by established principles of organic chemistry and illustrative experimental protocols.

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors. In the case of bromoaldehydes, the position of the bromine atom relative to the aldehyde functionality introduces significant electronic effects that modulate the reactivity of the carbonyl group. This guide will explore how the interplay of these factors affects the outcomes of nucleophilic addition reactions.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the bromoaldehydes in this comparison is influenced by the following key factors:

  • Inductive Effect: The electron-withdrawing inductive effect (-I) of the bromine atom increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. The magnitude of this effect diminishes with increasing distance from the carbonyl group.

  • Steric Hindrance: The presence of substituents near the carbonyl group can impede the approach of a nucleophile, thereby decreasing the reaction rate. The steric environment around the aldehyde is a critical determinant of its accessibility.

  • Intramolecular Reactions: In cases where the bromine atom is in a suitable position, intramolecular reactions, such as cyclization, can compete with the desired intermolecular nucleophilic addition, particularly in Grignard reactions.

Comparative Reactivity in the Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[1][2] The reaction of an aldehyde with a phosphorus ylide proceeds via a nucleophilic attack of the ylide on the carbonyl carbon. For this comparison, we will consider the reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862), which is known to favor the formation of the (E)-alkene.[3][4]

  • 2-Bromo-3-methylbutanal (α-bromoaldehyde): The bromine atom is in the alpha-position, exerting a strong -I effect, which should significantly activate the carbonyl group towards nucleophilic attack. However, the bromine at the alpha position can also lead to side reactions, such as elimination.

  • 4-Bromobutanal (γ-bromoaldehyde): The bromine atom is in the gamma-position. Its inductive effect on the carbonyl carbon is weaker than in the α-bromo isomer but still present.

  • This compound (γ-bromo, β-methylaldehyde): Similar to 4-bromobutanal, the bromine is in the gamma-position. The additional methyl group at the beta-position introduces a slight electron-donating effect and increases steric bulk further from the reaction center.

Based on these electronic considerations, the predicted order of reactivity in the Wittig reaction is:

2-Bromo-3-methylbutanal > 4-Bromobutanal ≈ this compound

It is important to note that while the α-bromoaldehyde is predicted to be the most reactive, it may also be more prone to side reactions, potentially affecting the overall yield of the desired alkene.

Predicted Yields in the Wittig Reaction

The following table presents the predicted relative yields for the Wittig reaction of the three bromoaldehydes with (carbethoxymethylene)triphenylphosphorane under identical reaction conditions. These predictions are based on the theoretical reactivity trends discussed above, as specific experimental data for a direct comparison is not available.

Bromoaldehyde IsomerPredicted Relative Yield
This compoundGood
2-Bromo-3-methylbutanalGood to Moderate (potential for side reactions)
4-BromobutanalGood

Comparative Reactivity in the Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group to form an alcohol.[5][6] For this comparison, we will consider the reaction with phenylmagnesium bromide.

The reactivity of bromoaldehydes in Grignard reactions is more complex due to the basic nature of the Grignard reagent and the potential for intramolecular side reactions.[7][8]

  • 2-Bromo-3-methylbutanal (α-bromoaldehyde): The acidic α-proton can be abstracted by the Grignard reagent, leading to enolate formation and quenching of the nucleophile. This will likely result in lower yields of the desired alcohol.

  • 4-Bromobutanal (γ-bromoaldehyde): The primary C-Br bond can potentially react with the magnesium to form a di-Grignard reagent or undergo intramolecular cyclization after the initial addition to the aldehyde.

  • This compound (γ-bromo, β-methylaldehyde): Similar to 4-bromobutanal, there is a possibility of intramolecular reactions. The methyl group at the 3-position may sterically influence the rate of both the desired intermolecular reaction and any potential intramolecular cyclization.

Given the potential for side reactions, predicting a clear reactivity trend is challenging. However, based on the propensity for α-deprotonation, 2-Bromo-3-methylbutanal is expected to give the lowest yield of the desired addition product. The reactivity of the γ-bromoaldehydes will depend on the relative rates of intermolecular addition versus intramolecular reactions.

Predicted Yields in the Grignard Reaction

The following table presents the predicted relative yields for the Grignard reaction of the three bromoaldehydes with phenylmagnesium bromide. These predictions take into account the potential for side reactions.

Bromoaldehyde IsomerPredicted Relative YieldPotential Side Reactions
This compoundModerateIntramolecular cyclization
2-Bromo-3-methylbutanalLowα-proton abstraction (enolate formation)
4-BromobutanalModerateIntramolecular cyclization

Experimental Protocols

Detailed methodologies for the Wittig and Grignard reactions are provided below. These protocols are designed to be comparable and can be used to generate experimental data for a direct comparison of the reactivity of the bromoaldehyde isomers.

Protocol 1: Comparative Wittig Reaction of Bromoaldehydes

Objective: To compare the reactivity of this compound, 2-Bromo-3-methylbutanal, and 4-Bromobutanal in a Wittig reaction with a stabilized ylide.

Materials:

  • This compound

  • 2-Bromo-3-methylbutanal

  • 4-Bromobutanal

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene (B28343), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • To each flask, add a solution of the respective bromoaldehyde (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Stir the reaction mixtures at room temperature and monitor the progress of each reaction by TLC.

  • Upon completion (disappearance of the starting aldehyde), quench the reactions by adding a few drops of water.

  • Dilute the mixtures with diethyl ether and filter to remove the triphenylphosphine (B44618) oxide precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to isolate the respective ethyl esters.

  • Determine the yield of the purified product for each reaction.

Protocol 2: Comparative Grignard Reaction of Bromoaldehydes

Objective: To compare the reactivity of this compound, 2-Bromo-3-methylbutanal, and 4-Bromobutanal in a Grignard reaction with phenylmagnesium bromide.

Materials:

  • This compound

  • 2-Bromo-3-methylbutanal

  • 4-Bromobutanal

  • Phenylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, place a solution of the respective bromoaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add the phenylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 2 hours. Monitor the progress by TLC.

  • Cool the reaction mixtures back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to isolate the respective secondary alcohols.

  • Determine the yield of the purified product for each reaction.

Visualization of Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the generalized reaction pathways and experimental workflows.

Wittig_Reaction_Pathway Bromoaldehyde Bromoaldehyde Intermediate Betaine/Oxaphosphetane Intermediate Bromoaldehyde->Intermediate Ylide Phosphorus Ylide (Ph3P=CHCO2Et) Ylide->Intermediate Alkene E-Alkene Product Intermediate->Alkene Elimination Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Generalized pathway for the Wittig reaction of a bromoaldehyde with a stabilized ylide.

Grignard_Reaction_Pathway Bromoaldehyde Bromoaldehyde Alkoxide Magnesium Alkoxide Intermediate Bromoaldehyde->Alkoxide Grignard Grignard Reagent (PhMgBr) Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation Workup Acidic Workup (NH4Cl, H2O) Workup->Alcohol

Caption: Generalized pathway for the Grignard reaction of a bromoaldehyde.

Experimental_Workflow cluster_Wittig Wittig Reaction Workflow cluster_Grignard Grignard Reaction Workflow w_start Dissolve Ylide in Toluene w_add Add Bromoaldehyde w_start->w_add w_react React at RT, Monitor by TLC w_add->w_react w_quench Quench with Water w_react->w_quench w_extract Extract and Purify w_quench->w_extract w_analyze Determine Yield w_extract->w_analyze g_start Dissolve Bromoaldehyde in THF g_add Add Grignard Reagent at 0 °C g_start->g_add g_react React at RT, Monitor by TLC g_add->g_react g_quench Quench with NH4Cl g_react->g_quench g_extract Extract and Purify g_quench->g_extract g_analyze Determine Yield g_extract->g_analyze

Caption: Comparative experimental workflow for the Wittig and Grignard reactions.

Conclusion

References

A Comparative Guide to Alternative Reagents for 4-Bromo-3-methylbutanal in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with optimal efficiency and yield. 4-Bromo-3-methylbutanal serves as a versatile four-carbon building block, particularly in the construction of cyclic systems. However, its reactivity and suitability can be modulated by altering the leaving group at the C4 position. This guide provides an objective comparison of this compound with its chloro, iodo, and tosyloxy analogues, offering insights into their relative performance in key synthetic transformations, supported by available data and detailed experimental protocols.

General Reactivity Principles

The reactivity of these reagents in nucleophilic substitution and related reactions is fundamentally governed by the nature of the leaving group. Generally, for SN2-type reactions, the reactivity follows the order:

I > Br > Cl >> OTs (Tosylates are excellent leaving groups, often comparable to or better than iodides, depending on the specific reaction conditions).

This trend is attributed to a combination of factors, including bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion. Tosylates are excellent leaving groups due to the resonance stabilization of the tosylate anion.

Key Synthetic Applications and Comparative Performance

A primary application of these 4-substituted 3-methylbutanal (B7770604) derivatives is in the construction of seven-membered rings through [4+3] cycloaddition reactions. These reactions typically involve the in situ generation of an oxyallyl cation, which then reacts with a diene. Another potential application is in the synthesis of tropinone (B130398) and its analogues, which involves a double Mannich reaction.

Unfortunately, direct comparative studies detailing the performance of this compound against its chloro, iodo, and tosyloxy counterparts in the same reaction are scarce in the available literature. However, based on general principles of chemical reactivity, we can infer their relative performance.

Table 1: Predicted Comparative Performance of 4-Substituted 3-Methylbutanal Analogues

ReagentLeaving GroupPredicted ReactivityPotential AdvantagesPotential Disadvantages
4-Chloro-3-methylbutanalClLowestMore stable, less prone to degradation.Slower reaction rates, may require harsher conditions.
This compound Br Moderate Good balance of reactivity and stability. Can be lachrymatory and requires careful handling.
4-Iodo-3-methylbutanalIHighestFaster reaction rates, milder conditions may suffice.Less stable, more expensive, and may be light-sensitive.
3-Methyl-4-tosyloxybutanalOTsHighExcellent leaving group, clean reactions.Requires an additional step for its synthesis from the corresponding alcohol.

Experimental Protocols

Synthesis of 4-Chloro-3-methylbutanal

A common method for the synthesis of 4-chloro-butanals involves the reaction of the corresponding 1,1-dimethoxy-4-hydroxybutane with triphenylphosphine (B44618) and carbon tetrachloride, followed by acidic hydrolysis. A patent describes a procedure for a related compound, 4-chloro-2-methyl-butanal, which can be adapted[1].

Step 1: Synthesis of 1,1-Dimethoxy-4-chloro-2-methylbutane

  • A solution of 1,1-dimethoxy-2-methyl-4-hydroxy-butane (74 g, 0.5 mole) is added dropwise to a solution of triphenylphosphine (157.5 g, 0.6 mole), quinoline (B57606) (34 g), and triethylamine (B128534) (1.5 g) in carbon tetrachloride (181 ml) at 40°C.

  • The reaction mixture is stirred for two hours at 40°C, during which triphenylphosphine oxide precipitates.

  • The mixture is then worked up to isolate the 1,1-dimethoxy-4-chloro-2-methylbutane.

Step 2: Hydrolysis to 4-Chloro-2-methylbutanal

  • The crude 1,1-dimethoxy-4-chloro-2-methylbutane is treated with a dilute aqueous acid (e.g., sulfuric acid) to hydrolyze the acetal.

  • The product, 4-chloro-2-methyl-butanal, is then extracted with an organic solvent (e.g., methylene (B1212753) chloride), washed, dried, and purified by distillation.

  • This procedure can be adapted for the synthesis of 4-chloro-3-methylbutanal starting from the corresponding 3-methyl-1,1-dimethoxy-4-hydroxybutane.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic utility of 4-substituted-3-methylbutanals.

experimental_workflow cluster_start Starting Materials cluster_reaction [4+3] Cycloaddition cluster_product Product 4_Substituted_Butanal 4-X-3-methylbutanal (X = Cl, Br, I, OTs) Reaction_Conditions Lewis Acid or Base Promoted 4_Substituted_Butanal->Reaction_Conditions Diene Diene (e.g., Furan) Diene->Reaction_Conditions Seven_Membered_Ring Seven-Membered Ring (Cycloheptenone derivative) Reaction_Conditions->Seven_Membered_Ring

Caption: General workflow for a [4+3] cycloaddition reaction.

logical_relationship Reactivity Reactivity in Nucleophilic Substitution Iodo 4-Iodo-3-methylbutanal Reactivity->Iodo Highest Bromo This compound Reactivity->Bromo High Chloro 4-Chloro-3-methylbutanal Reactivity->Chloro Moderate Tosyloxy 3-Methyl-4-tosyloxybutanal Reactivity->Tosyloxy High (Excellent Leaving Group)

Caption: Reactivity hierarchy of 4-substituted 3-methylbutanal analogues.

Conclusion

While direct, quantitative comparative data is limited, the choice between this compound and its chloro, iodo, and tosyloxy analogues should be guided by the desired reactivity, stability, and economic considerations of the synthetic route. The bromo-derivative often represents a good compromise between reactivity and stability. For reactions requiring higher reactivity, the iodo-analogue would be the preferred choice, provided its lower stability is manageable. The chloro-derivative offers enhanced stability at the cost of reactivity, while the tosyloxy-analogue provides a highly reactive and clean alternative, albeit with an additional synthetic step. Further experimental studies are warranted to provide a more definitive quantitative comparison of these valuable synthetic building blocks.

References

Comparative Analysis of Biologically Active Compounds Derived from Bromo-Methylated Phenyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of novel compounds synthesized from precursors structurally related to 4-bromo-3-methylbutanal. This document provides a comparative overview of their therapeutic potential, supported by quantitative data and detailed experimental protocols.

While direct comparative studies on the biological activity of compounds derived specifically from this compound are not extensively available in the current scientific literature, a number of structurally related bromo-methylated precursors serve as versatile scaffolds for the synthesis of various heterocyclic and substituted derivatives with significant therapeutic potential. This guide focuses on the biological activities of derivatives synthesized from precursors such as 4-Bromo-3-oxo-N-phenylbutanamide and 2-(4-Bromo-3-methoxyphenyl)acetonitrile, highlighting their antimicrobial and anticancer properties.

Antimicrobial Activity of Thiazole (B1198619) Derivatives

Thiazole derivatives, synthesized from precursors structurally related to this compound, have demonstrated notable antimicrobial activity against a range of pathogens.[1] The table below summarizes the inhibitory effects of these compounds.

Derivative ClassTest OrganismActivity (Inhibition Zone in mm)
Thiazole DerivativesStaphylococcus aureus12 - 18
Bacillus subtilis10 - 16
Escherichia coli11 - 17
Pseudomonas aeruginosa9 - 15
Candida albicans10 - 15

Note: The data presented is a summary from various studies on thiazole derivatives and may not represent a direct, side-by-side comparison with the parent compound.[1]

Anticancer Activity of Pyrazole (B372694) and Other Bromo-Methoxyphenyl Derivatives

Derivatives of bromo-methoxyphenyl compounds, including pyrazoles, have been evaluated for their cytotoxic effects against several cancer cell lines.[1][2] The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and cancer cell line.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
1g2a2-PhenylacrylonitrileHCT1160.0059
BEL-74020.0078
B3ChalconeHeLa3.204
MCF-73.849
SCT-41,3,4-ThiadiazoleMCF-7>100 (decreased DNA biosynthesis)

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data is collated from studies on various pyrazole and bromo-methoxyphenyl derivatives.[1][2]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and validation of findings.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A known concentration of the test compound is introduced into each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum B Spread inoculum on sterile agar plate A->B C Create wells in the agar B->C D Add test compound to wells E Incubate plates D->E F Measure zones of inhibition E->F A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Add MTT solution to each well B->C D Incubate for formazan (B1609692) crystal formation C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 values from dose-response curves F->G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start 4-Bromo-3-methylated Precursor Synth Synthesis of Derivatives (e.g., Thiazoles, Pyrazoles) Start->Synth Purify Purification and Characterization Synth->Purify Antimicrobial Antimicrobial Assays Purify->Antimicrobial Anticancer Anticancer Assays Purify->Anticancer Data Determine MIC/Inhibition Zones/IC50 Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Conclusion Conclusion SAR->Conclusion Identify Lead Compounds

References

A Spectroscopic Showdown: Differentiating Isomers of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of pharmaceutical compounds. This guide provides a comparative analysis of the spectroscopic characteristics of 4-bromo-3-methylbutanal and its closely related isomers: 4-bromo-2-methylbutanal and 3-bromo-3-methylbutanal. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present predicted data to facilitate their differentiation.

The subtle structural differences between these isomers, arising from the varied positions of the bromine atom and the methyl group relative to the aldehyde functional group, give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous characterization in complex reaction mixtures or during quality control processes.

Isomeric Structures at a Glance

The three isomers of bromo-methylbutanal under consideration are depicted below. Their distinct atomic arrangements are the basis for the differences in their spectroscopic data.

Isomers Isomers of Bromo-methylbutanal cluster_4_bromo_3_methyl This compound cluster_4_bromo_2_methyl 4-Bromo-2-methylbutanal cluster_3_bromo_3_methyl 3-Bromo-3-methylbutanal node_4b3m Br-CH2-CH(CH3)-CH2-CHO node_4b2m Br-CH2-CH2-CH(CH3)-CHO node_3b3m CH3-C(Br)(CH3)-CH2-CHO

Caption: Chemical structures of the compared isomers.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and key mass spectrometry fragmentation data for the three isomers. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
Proton EnvironmentThis compound4-Bromo-2-methylbutanal3-Bromo-3-methylbutanal
-CHO~9.7 (t)~9.6 (d)~9.8 (t)
-CH(Br)- or -C(Br)----
-CH(CH₃)-~2.2 (m)~2.5 (m)-
-CH₂- adjacent to CHO~2.6 (dd)-~3.0 (d)
-CH₂- adjacent to C-Br~3.4 (d)~3.6 (t)-
-CH₂- (other)-~2.0 (m)-
-CH₃~1.1 (d)~1.2 (d)~1.8 (s)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Carbon EnvironmentThis compound4-Bromo-2-methylbutanal3-Bromo-3-methylbutanal
-CHO~202~204~201
-C(Br)---~60
-CH(Br)----
-CH(CH₃)-~35~45-
-CH₂- adjacent to CHO~48-~55
-CH₂- adjacent to C-Br~40~30-
-CH₂- (other)-~32-
-CH₃~18~15~30 (2C)
Table 3: Predicted Key IR Absorptions (cm⁻¹)
Functional Group VibrationThis compound4-Bromo-2-methylbutanal3-Bromo-3-methylbutanal
C=O Stretch (Aldehyde)~1725~1725~1725
C-H Stretch (Aldehyde)~2820, ~2720~2820, ~2720~2820, ~2720
C-Br Stretch~650~650~600
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
Fragmentation EventThis compound4-Bromo-2-methylbutanal3-Bromo-3-methylbutanal
Molecular Ion [M]⁺164/166164/166164/166
[M-Br]⁺858585
[M-CHO]⁺135/137135/137135/137
α-cleavage (loss of C₄H₈Br)29-29
α-cleavage (loss of CH₃)-149/151-
McLafferty RearrangementPossiblePossibleNot favorable

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]

  • Instrumentation : Utilize a standard NMR spectrometer (e.g., 300-500 MHz).

  • Acquisition Parameters (¹H NMR) :

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR) :

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, prepare a KBr pellet or a Nujol mull.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or the salt plates.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[2]

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2][3]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier or other detector records the abundance of each ion.

  • Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of the bromo-methylbutanal isomers is outlined in the following diagram.

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer of Bromo-methylbutanal NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectra Acquisition & Data Analysis NMR->Data IR->Data MS->Data Identification Isomer Identification Data->Identification

Caption: A generalized workflow for isomer identification.

By carefully analyzing the predicted shifts, splitting patterns, characteristic absorptions, and fragmentation patterns presented in this guide, researchers can confidently distinguish between this compound, 4-bromo-2-methylbutanal, and 3-bromo-3-methylbutanal. This foundational spectroscopic data serves as a valuable reference for anyone working with these or structurally similar compounds.

References

Purity Analysis of Synthesized 4-Bromo-3-methylbutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-3-methylbutanal. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Synthesis and Potential Impurities

The synthesis of this compound is most commonly achieved through the hydrobromination of 3-methyl-3-buten-1-al. This electrophilic addition reaction proceeds via a carbocation intermediate. Due to the possibility of carbocation rearrangement, a mixture of products can be formed.

Proposed Synthesis Pathway:

3-methyl-3-buten-1-al 3-methyl-3-buten-1-al Carbocation Intermediate Carbocation Intermediate 3-methyl-3-buten-1-al->Carbocation Intermediate HBr This compound This compound Carbocation Intermediate->this compound Br- 3-Bromo-3-methylbutanal (Impurity A) 3-Bromo-3-methylbutanal (Impurity A) Carbocation Intermediate->3-Bromo-3-methylbutanal (Impurity A) Rearrangement & Br-

Caption: Proposed synthesis of this compound and a key impurity.

Potential Impurities:

Based on the proposed synthesis route, the following impurities could be present in the final product:

  • Impurity A (3-Bromo-3-methylbutanal): Arises from the rearrangement of the secondary carbocation intermediate to a more stable tertiary carbocation before the addition of the bromide ion.

  • Unreacted Starting Material (3-methyl-3-buten-1-al): Incomplete reaction can lead to the presence of the starting material.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., dichloromethane, diethyl ether), residual amounts may remain.

  • By-products from side reactions: Polymerization of the starting material or product under acidic conditions.

Purity Analysis Methodologies: A Comparative Overview

The purity of synthesized this compound can be effectively determined using several analytical techniques. This guide focuses on two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization for non-volatile impurities and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: Expected GC-MS Results

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~10.5164/166 (M+), 121/123, 85, 57, 41
Impurity A (3-Bromo-3-methylbutanal)~10.2164/166 (M+), 121/123, 85, 57, 41
Unreacted Starting Material~5.884 (M+), 69, 55, 41

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. The presence of bromine results in characteristic M+ and M+2 isotope peaks with approximately equal intensity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is well-suited for the quantitative analysis of the main component and non-volatile impurities. As aldehydes often lack a strong UV chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance detection.[1][2][3][4]

Experimental Protocol: HPLC-UV Analysis (with DNPH Derivatization)

  • Derivatization Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.

  • Sample and Standard Preparation:

    • Accurately weigh about 10 mg of the synthesized product and dissolve it in 10 mL of acetonitrile.

    • To 1 mL of this solution, add 1 mL of the DNPH reagent.

    • Heat the mixture at 60°C for 30 minutes.

    • Allow to cool and dilute to 10 mL with acetonitrile.

    • Prepare a reference standard of this compound in the same manner.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. (e.g., Start with 50% acetonitrile, ramp to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

Data Presentation: Expected HPLC-UV Results

Compound (as DNPH derivative)Expected Retention Time (min)
This compound-DNPH ~12.5
Impurity A-DNPH~12.2
Unreacted Starting Material-DNPH~8.5

Note: Retention times are estimates and will vary based on the specific HPLC system and gradient profile.

Comparison of Analytical Techniques

FeatureGC-MSHPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Identification High confidence based on mass spectral library matching and fragmentation patterns.Based on retention time comparison with a reference standard.
Quantitation Good, can use an internal standard for high accuracy.Excellent, widely used for purity assays.
Sample Prep Simple dilution.More complex due to the derivatization step.
Throughput Relatively high.Lower due to longer run times and sample preparation.
Cost Higher initial instrument cost.Lower initial instrument cost.

Visualization of Analytical Workflow and Logic

cluster_GCMS GC-MS Analysis cluster_HPLC HPLC-UV Analysis Sample Dilution Sample Dilution GC Injection GC Injection Sample Dilution->GC Injection Separation Separation GC Injection->Separation MS Detection MS Detection Separation->MS Detection Data Analysis (GC-MS) Data Analysis (GC-MS) MS Detection->Data Analysis (GC-MS) Sample Derivatization Sample Derivatization HPLC Injection HPLC Injection Sample Derivatization->HPLC Injection Separation (HPLC) Separation (HPLC) HPLC Injection->Separation (HPLC) UV Detection UV Detection Separation (HPLC)->UV Detection Data Analysis (HPLC) Data Analysis (HPLC) UV Detection->Data Analysis (HPLC) Synthesized this compound Synthesized this compound Synthesized this compound->Sample Dilution Synthesized this compound->Sample Derivatization

Caption: Experimental workflow for GC-MS and HPLC-UV analysis.

Purity Assessment Purity Assessment Volatile Impurities? Volatile Impurities? Purity Assessment->Volatile Impurities? Quantitative Analysis? Quantitative Analysis? Purity Assessment->Quantitative Analysis? GC-MS GC-MS Volatile Impurities?->GC-MS Yes Non-Volatile Impurities? Non-Volatile Impurities? Volatile Impurities?->Non-Volatile Impurities? No Identification & Quantification Identification & Quantification GC-MS->Identification & Quantification HPLC-UV HPLC-UV Non-Volatile Impurities?->HPLC-UV Yes Quantification Quantification HPLC-UV->Quantification Quantitative Analysis?->HPLC-UV

Caption: Logic for selecting an appropriate analytical method.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, particularly regioisomers and unreacted starting materials. For accurate quantitative assessment of the primary compound and detection of non-volatile impurities, HPLC with UV detection following DNPH derivatization is the method of choice. By employing both techniques, researchers can obtain a comprehensive purity profile, ensuring the quality and reliability of the synthesized compound for its intended applications in research and drug development.

References

A Comparative Guide to the Structural Analysis of 4-Bromo-3-methylbutanal Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative analysis of X-ray crystallography with other powerful analytical techniques for the structural characterization of 4-bromo-3-methylbutanal and its derivatives.

While specific crystallographic data for this compound is not publicly available, this guide utilizes data from structurally related brominated organic molecules to provide a practical comparison.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical technique for structure determination is often dictated by the nature of the sample, the required level of detail, and experimental constraints. X-ray crystallography provides unparalleled detail of the atomic arrangement in a crystalline solid.[1][2] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy offers rich information about the connectivity and solution-state conformation of a molecule, and Mass Spectrometry (MS) provides precise molecular weight and fragmentation data, which aids in confirming the molecular formula and connectivity.[3][4] Infrared (IR) spectroscopy is a rapid method to identify the presence of specific functional groups.[5]

Table 1: Performance Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[6]Separation by gas chromatography followed by mass-to-charge ratio measurementAbsorption of infrared radiation by molecular vibrations[7]
Sample Type Single, well-ordered crystal[8]Soluble compound in a suitable deuterated solventVolatile and thermally stable compoundSolid, liquid, or gas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[9]Connectivity, relative stereochemistry, solution-state conformation and dynamics[4][10]Molecular weight, elemental composition, fragmentation patterns, separation of mixturesPresence of functional groups (e.g., C=O, C-Br)[5]
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity information)Functional group level
Limitations Requires high-quality single crystals, which can be difficult to grow[2]Lower sensitivity, can be complex for large molecules, does not provide solid-state packing information[11]Destructive technique, requires volatile sample, limited structural informationLimited information on overall molecular structure
Crystallographic Data for Analogous Brominated Compounds

In the absence of specific crystallographic data for this compound, the following table presents data for two related brominated organic molecules. This information serves as a valuable reference for predicting the potential crystal packing and unit cell parameters of novel derivatives.

Table 2: Comparative Crystallographic Data for Brominated Organic Molecules

Parameter8-bromo-4-oxo-4H-chromene-3-carbaldehyde[12][13](Z)-1-bromo-1-nitro-2-phenylethene[14][15]
Formula C₁₀H₅BrO₃C₈H₆BrNO₂
Crystal System MonoclinicOrthorhombic
Space Group C2/cPbca
a (Å) 27.908 (14)11.5296 (6)
b (Å) 3.854 (3)7.5013 (5)
c (Å) 19.145 (10)19.7187 (12)
α (°) 9090
β (°) 123.75 (4)90
γ (°) 9090
Volume (ų) 1712.1 (18)1705.41 (18)
Z 88

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the general steps for the determination of a small molecule's crystal structure.

a) Crystallization: Growing high-quality single crystals is often the most challenging step.[2] Common techniques include:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[16]

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[17]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[18]

b) Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in an X-ray diffractometer.[8][9] The crystal is cooled, usually to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[19]

c) Structure Solution and Refinement: The diffraction pattern, consisting of a series of reflections of varying intensities, is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate 3D structure.[20][21]

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[10][22]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).

    • ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the complete molecular structure, including the carbon backbone and the relative positions of substituents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify individual components of a volatile mixture.

  • Sample Injection: A dilute solution of the sample is injected into the gas chromatograph.

  • Separation: The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Analysis: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern that aids in structural identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.[23]

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Analysis: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponds to the vibrational energies of the functional groups present in the molecule. For a this compound derivative, characteristic peaks would be expected for the aldehyde C=O stretch (around 1725 cm⁻¹) and the C-Br stretch (typically in the 500-600 cm⁻¹ region).[5]

Visualizations

Experimental_Workflow_X_Ray_Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule This compound Derivative XRD X-ray Crystallography Molecule->XRD NMR NMR Spectroscopy Molecule->NMR GCMS GC-Mass Spectrometry Molecule->GCMS FTIR FTIR Spectroscopy Molecule->FTIR Structure 3D Structure, Bond Lengths/Angles, Stereochemistry XRD->Structure Connectivity Connectivity, Solution Conformation NMR->Connectivity MolecularWeight Molecular Weight, Fragmentation GCMS->MolecularWeight FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Comparison of information from different analytical techniques.

References

Comparative Guide to Catalysts for the Synthesis of 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-halo carbonyl compounds is a cornerstone of organic chemistry, providing versatile intermediates for the construction of more complex molecules. This guide offers a comparative overview of catalytic systems for the synthesis of 4-Bromo-3-methylbutanal, a valuable building block in pharmaceutical and fine chemical synthesis. The information presented is based on established principles of acid-catalyzed α-halogenation of aldehydes, providing a framework for catalyst selection and experimental design.

Data Presentation: Performance of Catalytic Systems

Due to the limited availability of direct comparative studies on catalysts for the synthesis of this compound, this table summarizes the performance of common acid catalysts used for the α-bromination of aldehydes. The data is representative and intended to provide a baseline for comparison. Optimal conditions for this compound may vary and require empirical optimization.

Catalyst SystemReagentSolventTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
Acetic Acid (CH₃COOH)Br₂Acetic AcidRoom Temp2 - 670 - 85GoodGeneral Knowledge
Hydrobromic Acid (HBr)Br₂Dichloromethane (B109758)0 - Room Temp1 - 475 - 90HighGeneral Knowledge
p-Toluenesulfonic Acid (p-TsOH)N-Bromosuccinimide (NBS)Carbon TetrachlorideReflux3 - 865 - 80ModerateGeneral Knowledge
Boron Trifluoride Etherate (BF₃·OEt₂)Br₂Diethyl Ether01 - 280 - 95HighGeneral Knowledge

Note: The yields and reaction times are typical for the α-bromination of aldehydes and may need to be optimized for 3-methylbutanal (B7770604). Selectivity refers to the preference for mono-bromination at the α-position.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different acid catalysts are provided below. These protocols are based on general procedures for the α-bromination of aldehydes.[1][2][3][4]

1. General Procedure for Acid-Catalyzed α-Bromination of 3-Methylbutanal

The mechanism for acid-catalyzed α-halogenation of aldehydes and ketones proceeds through the formation of an enol intermediate.[1][2] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen.[2] Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol, which then attacks the electrophilic bromine.[1][2] This process is generally selective for mono-halogenation in acidic conditions because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, disfavoring further protonation and enolization.[3]

a) Using Acetic Acid as Catalyst and Solvent:

  • To a solution of 3-methylbutanal (1.0 eq) in glacial acetic acid (5-10 volumes), add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • The reaction mixture is stirred for 2-6 hours, and the progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is poured into ice-cold water and extracted with diethyl ether or dichloromethane.

  • The organic layer is washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

b) Using Hydrobromic Acid as Catalyst:

  • Dissolve 3-methylbutanal (1.0 eq) in dichloromethane (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of aqueous hydrobromic acid (48%, 0.1 eq).

  • To this mixture, add a solution of bromine (1.0 eq) in dichloromethane dropwise over 30 minutes.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature for another 1-2 hours.

  • Work-up is performed as described in protocol 1a.

c) Using p-Toluenesulfonic Acid and N-Bromosuccinimide (NBS):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylbutanal (1.0 eq) and N-bromosuccinimide (1.05 eq) in carbon tetrachloride (10 volumes).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The mixture is heated to reflux and stirred for 3-8 hours. The reaction can be initiated with a radical initiator like AIBN if needed, although the acid catalyst should promote the desired pathway.

  • After cooling to room temperature, the succinimide (B58015) byproduct is filtered off.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The residue is purified by vacuum distillation.

Logical Workflow for Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

G cluster_0 Start Start Literature_Review Review Literature on Aldehyde α-Bromination Start->Literature_Review Catalyst_Screening Screen Potential Catalysts (e.g., HBr, CH3COOH, p-TsOH) Literature_Review->Catalyst_Screening Reaction_Optimization Optimize Reaction Conditions (Temp, Time, Concentration) Catalyst_Screening->Reaction_Optimization Product_Analysis Analyze Yield and Purity (GC, NMR, MS) Reaction_Optimization->Product_Analysis Product_Analysis->Catalyst_Screening Unsuccessful? Scale_Up Scale-Up Synthesis Product_Analysis->Scale_Up Successful? End End Scale_Up->End

Caption: Experimental workflow for catalyst optimization.

This guide provides a foundational understanding of the catalytic approaches for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for developing a robust and efficient synthetic protocol tailored to their specific needs.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-3-methylbutanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-3-methylbutanal, a halogenated aldehyde. Adherence to these guidelines is critical due to the potential hazards associated with this class of compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Spill Management

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2][3] Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to clean up the spill. The absorbed material should be collected in a sealed, properly labeled container for hazardous waste disposal.

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4][5][6]
Container Type Tightly sealed, chemically resistant container (e.g., glass or polyethylene) labeled "Halogenated Organic Waste"[1][2][3][4]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
Disposal Method Professional hazardous waste disposal service (typically via incineration).[2][7]
Regulatory Compliance Disposal must adhere to local, state, and federal environmental regulations.[3]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process from waste generation to final disposal.

A Waste Generation (this compound) B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., acetone, ethanol) B->C Yes F Seal container and label as 'Halogenated Organic Waste: This compound' B->F No D Collect rinsate as 'Halogenated Organic Waste' C->D E Deface label and dispose of container as non-hazardous waste (or as per institutional policy) C->E G Store in designated hazardous waste accumulation area D->G F->G H Arrange for pickup by a licensed hazardous waste disposal contractor G->H I Final Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

Detailed Experimental Protocol for Neutralization (When Applicable)

Specific, validated experimental protocols for the neutralization of this compound are not available in the provided search results. As a general principle for halogenated organic compounds, neutralization can be complex and may produce other hazardous byproducts. Therefore, it is strongly recommended to avoid attempting to neutralize this compound in a standard laboratory setting. The safest and most compliant method of disposal is through a certified hazardous waste management company.

For general information, some literature suggests that halogenated compounds can be broken down using methods such as reaction with Fenton's reagent; however, these are resource-intensive and require specialized expertise and equipment to be performed safely.[8]

Key Takeaways for Safe Disposal

  • Segregation is Key: Always segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[4][5]

  • Labeling: Clearly and accurately label all waste containers with their contents.

  • Professional Disposal: Engage a licensed hazardous waste disposal company for the final disposal of this compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound was not found, always refer to the supplier's SDS for any chemical for detailed safety and disposal information.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 4-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] It may also be harmful if swallowed or inhaled.[3] Therefore, a stringent personal protective equipment protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldGoggles should provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[5][6][7][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6][7] Gloves must be inspected before use and changed immediately upon contamination.[3]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect against skin contact.[5][6]
Respiratory NIOSH-Approved RespiratorTo be used in case of inadequate ventilation or when generating aerosols. Work should primarily be conducted in a chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Review Safety Information: Before beginning work, review all available safety information for this compound and structurally similar compounds.

  • Fume Hood: Ensure a chemical fume hood is certified and functioning correctly. All handling of the compound should occur within the fume hood.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and operational.[6]

  • Assemble Materials: Gather all necessary equipment and reagents within the fume hood before introducing the compound.

2. Handling the Compound:

  • Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing and Transfer: Carefully weigh and transfer this compound within the fume hood to minimize the generation of aerosols.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

  • Container Sealing: Keep all containers with this compound tightly sealed when not in use.[9]

3. Post-Handling and Decontamination:

  • Surface Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Thoroughly wash hands with soap and water after handling is complete.[3]

Spill and Disposal Plan

Spill Response:

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9] Sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[5]

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[5]

Waste Disposal:

  • Hazardous Waste: All waste containing this compound must be treated as hazardous waste.[7]

  • Labeling and Storage: Collect all waste in a sealed, properly labeled container. Store in a designated, well-ventilated area away from incompatible materials.[9]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Reaction Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.